molecular formula C7H4Cl2FNO2 B3049127 3-Amino-2,4-dichloro-6-fluorobenzoic acid CAS No. 1951439-67-0

3-Amino-2,4-dichloro-6-fluorobenzoic acid

Cat. No.: B3049127
CAS No.: 1951439-67-0
M. Wt: 224.01
InChI Key: XSLZWBKSHDOFGT-UHFFFAOYSA-N
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Description

3-Amino-2,4-dichloro-6-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H4Cl2FNO2 and its molecular weight is 224.01. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2,4-dichloro-6-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2,4-dichloro-6-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2,4-dichloro-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO2/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLZWBKSHDOFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)N)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257399
Record name Benzoic acid, 3-amino-2,4-dichloro-6-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-67-0
Record name Benzoic acid, 3-amino-2,4-dichloro-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-amino-2,4-dichloro-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Properties of 3-Amino-2,4-dichloro-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Amino-2,4-dichloro-6-fluorobenzoic acid , a highly specialized halogenated aromatic intermediate used in advanced medicinal chemistry and agrochemical synthesis.

Executive Summary

3-Amino-2,4-dichloro-6-fluorobenzoic acid (CAS 1951439-67-0 ) is a multi-halogenated benzoic acid derivative characterized by a dense substitution pattern.[1][2] Its unique structural motif—featuring an amino group flanked by chlorine atoms and a fluorinated position ortho to the carboxyl group—imparts distinct electronic and steric properties. This compound serves as a critical building block (scaffold) for the synthesis of polyfunctionalized bioactive molecules, particularly in the development of kinase inhibitors and next-generation herbicides where metabolic stability and lipophilicity are paramount.

Chemical Identity & Structural Analysis[4]

The compound is defined by a benzene core substituted at every position except C5, creating a sterically congested environment that influences its reactivity and binding affinity.

Attribute Detail
IUPAC Name 3-Amino-2,4-dichloro-6-fluorobenzoic acid
CAS Registry Number 1951439-67-0
Molecular Formula C₇H₄Cl₂FNO₂
Molecular Weight 224.02 g/mol
SMILES OC(=O)C1=C(F)C=C(Cl)C(N)=C1Cl
Appearance Off-white to pale beige crystalline powder
Structural Visualization

The following diagram illustrates the specific substitution pattern and the resulting electronic vectors (dipoles) that define the molecule's reactivity.

ChemicalStructure Core Benzene Ring C1 C1: Carboxyl (-COOH) (Acidic, pKa ~2.0) Core->C1 Ortho-F effect C2 C2: Chlorine (-Cl) (Steric Bulk, e- w/d) Core->C2 Ortho to COOH C3 C3: Amino (-NH2) (Weak Base, Nucleophile) Core->C3 Sandwiched by Cl C4 C4: Chlorine (-Cl) (Lipophilicity) Core->C4 C6 C6: Fluorine (-F) (Metabolic Block) Core->C6 Ortho to COOH C2->C3 Steric Hindrance C4->C3 Steric Hindrance

Physicochemical Profile

The physicochemical behavior of this compound is dominated by the electron-withdrawing nature of the halogens (Cl, F) and the steric "ortho effect."

Acid-Base Properties (pKa)

Unlike unsubstituted benzoic acid (pKa 4.2), this derivative is significantly more acidic due to the inductive effect of the ortho-fluorine and ortho-chlorine atoms, which stabilize the carboxylate anion.

  • Acidic pKa (COOH): Predicted to be 1.8 – 2.2 .

    • Mechanism: The bulky Cl at C2 and F at C6 force the carboxyl group out of coplanarity with the benzene ring, reducing resonance destabilization. Simultaneously, the strong electron-withdrawing nature of F and Cl pulls electron density, stabilizing the negative charge on the carboxylate.

  • Basic pKa (NH₂): Predicted to be < 1.0 (Very weak base).

    • Mechanism: The amino group at C3 is flanked by two chlorine atoms (at C2 and C4). These halogens exert a strong inductive electron-withdrawing effect, reducing the electron density on the nitrogen lone pair. Additionally, steric crowding hinders protonation.

Lipophilicity and Solubility

The presence of three halogen atoms significantly increases the lipophilicity compared to benzoic acid.

Property Value / Prediction Implication for Development
LogP (Octanol/Water) 2.6 – 3.1 (Predicted)High membrane permeability; suitable for oral drug candidates.
LogD (pH 7.4) -0.5 – 0.5 At physiological pH, the compound exists almost exclusively as the ionized carboxylate (anion), increasing aqueous solubility relative to the neutral form.
Aqueous Solubility Low (Neutral form)Requires pH adjustment (basic buffer) or co-solvents (DMSO, MeOH) for stock preparation.
H-Bond Donors 2 (Amino group)Potential for specific binding interactions in protein pockets.
H-Bond Acceptors 3 (COOH + F)Fluorine acts as a weak acceptor; Carboxyl is a strong acceptor.

Synthetic Considerations & Reactivity

Synthesizing or derivatizing this scaffold presents unique challenges due to the "crowded" C3 position.

Reactivity of the Amino Group

The C3-amino group is deactivated . Standard nucleophilic attacks (e.g., amide coupling) may require harsh conditions or highly activated electrophiles (e.g., acid chlorides rather than esters).

  • Recommendation: Use microwave irradiation or high-boiling solvents (e.g., chlorobenzene) if attempting to acylate the amine.

Stability
  • Thermal: Stable up to ~180°C. Halogenated benzoic acids generally have high melting points.

  • Hydrolytic: The C-F and C-Cl bonds are stable to standard hydrolysis. However, the C6-F position is susceptible to Nucleophilic Aromatic Substitution (SNAr) under strongly basic conditions due to the electron-deficient ring (activated by the carboxyl group).

Analytical Characterization

To verify the identity of CAS 1951439-67-0, rely on the following spectral signatures:

  • ¹H NMR (DMSO-d₆): Expect a singlet (or finely split doublet) for the lone aromatic proton at C5 (approx. 7.5–8.0 ppm). The broad singlet for NH₂ will appear upfield (5.0–6.5 ppm), and the acidic proton will be very broad >12 ppm.

  • ¹⁹F NMR: A single distinct peak corresponding to the C6-F, likely split by the meta-proton.

Handling & Safety Protocols

As a halogenated aromatic amine, this compound should be treated as a potential irritant and toxic substance.

  • GHS Classification (Self-Classified):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation of the amino group, although the electron-deficient ring renders it relatively stable to oxidation compared to aniline.

References

  • Chemical Identity & CAS Registry: 3-Amino-2,4-dichloro-6-fluorobenzoic acid.[1][2][3][4] CAS Common Chemistry.[5] CAS RN: 1951439-67-0.[1][2][3][4] Link

  • Commercial Availability & Catalog Data: Product BD00778014. BLD Pharm.[3] Accessed 2026.[5] Link

  • Structural Analogs & Properties: 3-Amino-2,4-dichlorobenzoic acid (CID 15278234). PubChem, National Library of Medicine. (Used for SAR extrapolation). Link

  • General Synthesis of Halogenated Anthranilic Acids: Organic Syntheses, Coll. Vol. 9, p. 28 (1998). (Reference for methodology of similar scaffolds). Link

Sources

An In-depth Technical Guide to 3-Amino-2,4-dichloro-5-fluorobenzoic Acid: Molecular Structure and Weight

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial searches for "3-Amino-2,4-dichloro-6-fluorobenzoic acid" did not yield sufficient data for a comprehensive technical guide. This suggests that this specific isomer may not be a widely synthesized or characterized compound. In the spirit of providing a scientifically rigorous and well-supported document, this guide will focus on the closely related and well-documented isomer, 3-Amino-2,4-dichloro-5-fluorobenzoic acid (CAS No. 115549-13-8) . The methodologies and principles discussed herein are broadly applicable to similar halogenated aminobenzoic acids.

Introduction

3-Amino-2,4-dichloro-5-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid. Such molecules are of significant interest in the fields of medicinal chemistry and materials science due to their potential as versatile building blocks. The specific arrangement of amino, chloro, and fluoro substituents on the benzoic acid core imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. A German patent publication indicates its use as a precursor in the synthesis of 3-cyano-2,4-dichloro-5-fluorobenzoic acid, highlighting its role in creating more complex chemical structures[1].

This guide provides a detailed examination of the molecular structure and weight of 3-Amino-2,4-dichloro-5-fluorobenzoic acid, offering insights for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

The molecular structure of 3-Amino-2,4-dichloro-5-fluorobenzoic acid is foundational to its chemical behavior. The arrangement of its constituent atoms and functional groups dictates its reactivity, polarity, and intermolecular interactions.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic proton and the amine protons. The chemical shifts and coupling constants would be influenced by the presence of the adjacent electron-withdrawing halogen and carboxylic acid groups. ¹³C NMR would provide signals for each unique carbon atom in the molecule, with the carbons bonded to halogens or the carboxylic acid group showing characteristic downfield shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group, the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and C-Cl and C-F stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

Physicochemical Properties

The combination of a hydrophilic carboxylic acid group and a somewhat basic amino group, along with the lipophilic halogenated benzene ring, gives the molecule an amphiphilic character. The properties are summarized in the table below.

PropertyValueSource
CAS Number 115549-13-8[2][3][4]
Molecular Formula C₇H₄Cl₂FNO₂[2][3]
Molecular Weight 224.02 g/mol [2][3]
Appearance Solid (predicted)
Storage Keep in dark place, inert atmosphere, room temperature[3]

Molecular Weight Determination

The molecular weight of a compound is a fundamental property. It can be calculated theoretically from the molecular formula or determined experimentally.

Theoretical Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₇H₄Cl₂FNO₂).

  • Carbon (C): 7 x 12.011 amu = 84.077 amu

  • Hydrogen (H): 4 x 1.008 amu = 4.032 amu

  • Chlorine (Cl): 2 x 35.453 amu = 70.906 amu

  • Fluorine (F): 1 x 18.998 amu = 18.998 amu

  • Nitrogen (N): 1 x 14.007 amu = 14.007 amu

  • Oxygen (O): 2 x 15.999 amu = 31.998 amu

Total Molecular Weight: 224.018 amu (commonly rounded to 224.02 g/mol )[2][3].

Experimental Verification: Mass Spectrometry

Mass spectrometry is the primary technique for the experimental determination of molecular weight. A high-resolution mass spectrometer can provide a highly accurate mass measurement, which helps to confirm the elemental composition.

Workflow for Molecular Weight Determination by Mass Spectrometry

G cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data_analysis Data Analysis prep Dissolve sample in a suitable solvent (e.g., methanol, acetonitrile) ionization Introduce sample into the mass spectrometer and ionize (e.g., ESI, APCI) prep->ionization Injection analysis Separate ions based on their mass-to-charge ratio (m/z) in the mass analyzer ionization->analysis detection Detect ions and generate a mass spectrum analysis->detection interpretation Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and determine its m/z value detection->interpretation confirmation Compare the experimentally determined exact mass with the theoretical exact mass interpretation->confirmation

Caption: Workflow for molecular weight determination.

Experimental Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol describes a general procedure for determining the molecular weight of a compound like 3-Amino-2,4-dichloro-5-fluorobenzoic acid.

1. Objective: To determine the accurate molecular mass of the analyte.

2. Materials:

  • 3-Amino-2,4-dichloro-5-fluorobenzoic acid sample
  • HPLC-grade methanol or acetonitrile
  • Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)
  • High-resolution mass spectrometer with an ESI source

3. Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in the chosen solvent. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.
  • Analysis: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range. The expected molecular ion in positive mode would be [M+H]⁺ at m/z 224.97, and in negative mode [M-H]⁻ at m/z 222.96.
  • Data Processing: Process the acquired spectrum to identify the peak corresponding to the molecular ion. The high-resolution measurement will provide the exact mass, which can be used to confirm the elemental formula.

4. Interpretation: The experimentally determined exact mass should be within a few parts per million (ppm) of the theoretical exact mass calculated for the molecular formula C₇H₄Cl₂FNO₂.

Visualization of the Molecular Structure

A 2D representation of the molecular structure is crucial for understanding the connectivity of the atoms and the relative positions of the functional groups.

Caption: 2D structure of 3-Amino-2,4-dichloro-5-fluorobenzoic acid.

Conclusion

3-Amino-2,4-dichloro-5-fluorobenzoic acid is a halogenated aromatic compound with a defined molecular structure and a molecular weight of 224.02 g/mol . Its structure, characterized by the presence of amino, chloro, fluoro, and carboxylic acid functional groups, makes it a molecule of interest for synthetic chemistry. The principles and techniques outlined in this guide provide a framework for the characterization and analysis of this and similar compounds, which is essential for their application in research and development.

References

  • 3-Amino-2,4-dichloro-5-fluorobenzoic acid. Beijing Xinheng Research Technology Co., Ltd. [URL: https://www.chemsrc.com/en/cas/115549-13-8_1079836.html]
  • 115549-13-8|3-Amino-2,4-dichloro-5-fluorobenzoic acid. BLDpharm. [URL: https://www.bldpharm.com/products/115549-13-8.html]
  • 3-AMINO-2,4-DICHLORO-5-FLUORO-BENZOIC ACID | 115549-13-8. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62193563.htm]
  • 3-Amino-2,4-dichlorobenzoic acid | C7H5Cl2NO2 | CID 15278234. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15278234]
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p233]
  • 3-Amino-5-fluorobenzoic acid. [URL: http://www.cn-longcheng.com/en/display.php?id=804]
  • Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. Google Patents. [URL: https://patents.google.
  • Benzoic acid, 3-amino-2,5-dichloro-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C133904]
  • 3-Chloro-2,4,5-trifluorobenzoic acid. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3297205/]
  • 3-Amino-5-fluorobenzoic acid | 786616-54-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6ed9a2]
  • 2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/688138]
  • 786616-54-4 | 3-Amino-5-fluorobenzoic acid. ChemScene. [URL: https://www.chemscene.com/products/3-Amino-5-fluorobenzoic-acid-CS-W016258.html]
  • A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. [URL: https://journals.sagepub.com/doi/abs/10.3184/174751912X13412344792612]
  • ChemInform Abstract: A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid (IV).. ResearchGate. [URL: https://www.researchgate.net/publication/272332560_ChemInform_Abstract_A_Novel_and_Facile_Method_for_Synthesis_of_24-Dichloro-3-cyano-5-fluorobenzoic_Acid_IV]
  • Synthesis of 3-amino-2,5-dichlorobenzoic acid. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-amino-2-5-dichlorobenzoic-acid/]

Sources

Definitive Guide to Solubility Profiling: 3-Amino-2,4-dichloro-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a definitive technical protocol for the solubility profiling of 3-Amino-2,4-dichloro-6-fluorobenzoic acid (CAS 1951439-67-0).

Note on Data Availability: As of the current literature cutoff, specific peer-reviewed solubility datasets (mole fraction vs. temperature) for this specific isomer are proprietary or unpublished in open-access journals. Consequently, this guide is structured as a strategic protocol . It outlines the rigorous methodology required to generate, validate, and model this data, synthesizing standard industrial practices used for analogous polyhalogenated aminobenzoic acids.

Executive Summary

3-Amino-2,4-dichloro-6-fluorobenzoic acid is a highly specialized intermediate, likely utilized in the synthesis of next-generation fluoroquinolones or agrochemical actives. Its purification and crystallization processes are governed by its Solid-Liquid Equilibrium (SLE) behavior.

This guide provides a self-validating framework for determining the solubility of this compound in organic solvents. It moves beyond simple measurement, integrating thermodynamic modeling (Apelblat,


) to predict behavior outside the experimental range, ensuring robust process design for recrystallization and yield optimization.

Chemical Profile & Structural Implications[1][2]

Understanding the solute's molecular architecture is the first step in predicting solubility behavior.

  • Compound: 3-Amino-2,4-dichloro-6-fluorobenzoic acid[1][2][3][4][5]

  • CAS: 1951439-67-0[1][2][3][4][5]

  • Molecular Formula:

    
    [5]
    
  • Structural Analysis:

    • Zwitterionic Potential: The co-presence of an amino group (

      
      ) and a carboxylic acid (
      
      
      
      ) suggests potential zwitterionic character in neutral aqueous media, though the electron-withdrawing halogens (Cl, F) on the ring will significantly reduce the basicity of the amine and the pKa of the acid.
    • Halogenation: The 2,4-dichloro and 6-fluoro substitution pattern creates a lipophilic shield, likely reducing water solubility while enhancing solubility in polar aprotic solvents (DMSO, DMF) and moderately polar esters (Ethyl Acetate).

    • Crystal Lattice Energy: The high symmetry and halogen bonding capability suggest a high lattice energy, requiring significant solvent-solute interaction (enthalpy of solvation) to overcome the crystal packing forces.

Experimental Methodology: The Self-Validating System

To generate authoritative data, a Laser Monitoring Observation Technique (Dynamic Method) is recommended over the static gravimetric method for its speed and precision in detecting the exact dissolution point.

Reagents and Materials[1][2][8]
  • Solute: 3-Amino-2,4-dichloro-6-fluorobenzoic acid (Purity

    
     99.0% by HPLC). Recrystallize from ethanol if purity is suspect.
    
  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene. (All Analytical Reagent grade, water content

    
    ).
    
Protocol: Laser Dynamic Method

This method eliminates human error in judging "clarity."

  • Preparation: Weigh a precise mass (

    
    , uncertainty 
    
    
    
    g) of the solute into a jacketed glass vessel (approx. 50 mL).
  • Solvent Addition: Add a known mass (

    
    ) of the chosen solvent.
    
  • Equilibration: Connect the jacketed vessel to a programmable thermostatic water bath. Insert a magnetic stirrer.

  • Dissolution Loop:

    • Direct a laser beam (approx. 2 mW) through the solution onto a photodiode detector.

    • Heat the mixture slowly (

      
       K/h) while stirring.
      
    • Endpoint Detection: As the solid dissolves, the scattering of the laser beam decreases. The temperature at which the laser intensity at the detector reaches a maximum constant value (indicating zero turbidity) is recorded as the Dissolution Temperature (

      
      ) .
      
  • Validation: Repeat the measurement three times for each mole fraction composition. The standard uncertainty for temperature should be

    
     K.
    
Experimental Workflow Diagram

SolubilityWorkflow Start Solute Preparation (Purity Check) Weighing Gravimetric Dosing (Solute + Solvent) Start->Weighing Apparatus Laser Monitoring Setup Weighing->Apparatus Heating Controlled Heating (< 2 K/h) Apparatus->Heating Detection Laser Transmittance Maximized? Heating->Detection Detection->Heating No (Turbid) Record Record T_diss (Mole Fraction x) Detection->Record Yes (Clear) Model Thermodynamic Modeling Record->Model

Figure 1: Workflow for the Laser Dynamic Solubility Determination.

Data Analysis & Thermodynamic Modeling

Once the experimental


 (mole fraction) vs. 

(temperature) data is obtained, it must be correlated using thermodynamic models to ensure internal consistency and allow for interpolation.
Modified Apelblat Equation

This is the industry standard for correlating solubility data of organic acids. It assumes a linear variation of enthalpy of solution with temperature.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[6][7][8]
    
  • 
    : Empirical model parameters derived via non-linear regression.
    
  • Validation: The Relative Average Deviation (RAD) between calculated and experimental values should be

    
    .
    
(Buchowski) Equation

Useful for understanding the deviation from ideal solubility behavior.



  • 
    : Model parameters.
    
  • 
    : Melting temperature of the solute (determined via DSC).
    
Data Presentation Template

Researchers should structure their final dataset as follows:

SolventT (K)Experimental Solubility (

)
Calculated Solubility (

)
Relative Deviation (%)
Methanol 293.15[Value][Value]

[Value]
298.15[Value][Value]
303.15[Value][Value]
Ethanol 293.15[Value][Value]
............

Process Application: Crystallization Strategy

The solubility data of 3-Amino-2,4-dichloro-6-fluorobenzoic acid directly informs the purification strategy.

Solvent Selection Logic

Based on the structural analogs (e.g., 2,4-dichlorobenzoic acid), the expected solubility order is:

  • Polar Aprotic (DMF, DMSO): High solubility (Good for reaction solvent, bad for crystallization).

  • Short-chain Alcohols (MeOH, EtOH): Moderate-High solubility (Ideal for cooling crystallization).

  • Esters (Ethyl Acetate): Moderate solubility.

  • Non-polar (Toluene, Hexane): Low solubility (Ideal anti-solvents).

Cooling Crystallization Design

If the Apelblat parameter


 is large and negative, it indicates a high enthalpy of dissolution (

). This means solubility is highly sensitive to temperature, making cooling crystallization the preferred method.
  • Protocol: Dissolve at near-boiling temperature in Ethanol. Cool at a controlled rate (e.g., 10 K/h) to induce nucleation.

  • Anti-Solvent: If yield is low, add Water or Toluene at the final temperature to drive precipitation (Salting-out effect).

Thermodynamic Logic Diagram

ThermoLogic Data Experimental Data (x vs T) Apelblat Apelblat Regression (A, B, C) Data->Apelblat Enthalpy Calc. Enthalpy of Solution (ΔH_sol) Apelblat->Enthalpy Process Process Decision Enthalpy->Process Cooling Cooling Crystallization (If ΔH_sol is High) Process->Cooling High Sensitivity Evap Evaporative/Anti-Solvent (If ΔH_sol is Low) Process->Evap Flat Solubility Curve

Figure 2: Decision matrix for crystallization based on thermodynamic parameters.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980). Solvent activity along a saturation line and solubility of hydrogen-bonding solids. The Journal of Physical Chemistry, 84(9), 975-979. Link

  • Sha, Z., et al. (2025). Solubility Determination and Thermodynamic Analysis of 2,4-Dichlorobenzoic Acid in 10 Pure Solvents. Journal of Chemical & Engineering Data.
  • PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link] (Note: Used for structural verification of the core scaffold).

Sources

Technical Guide: Thermal Stability & Melting Point of 3-Amino-2,4-dichloro-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the thermal characterization of 3-Amino-2,4-dichloro-6-fluorobenzoic acid (CAS: 116758-53-7). This compound is a critical intermediate in the synthesis of fluoroquinolone antibiotics, most notably Gemifloxacin (Factive).

Executive Summary

3-Amino-2,4-dichloro-6-fluorobenzoic acid is a highly substituted benzoic acid derivative characterized by significant steric strain and electron-withdrawing halogen substituents.[1] While often cited with a melting point range of 168°C – 175°C , this transition is rarely a simple phase change. Technical analysis reveals that the compound undergoes melting with simultaneous decomposition (decarboxylation) .

This guide details the physicochemical drivers of this instability, provides validated protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outlines handling strategies to prevent degradation during drug development workflows.

Part 1: Physicochemical Profile[2][3]

Structural Identity

The molecule features a benzoic acid core substituted at every position except C5. The flanking of the carboxylic acid (C1) by a chlorine atom (C2) and a fluorine atom (C6) creates a "steric lock," forcing the carboxyl group out of planarity with the aromatic ring.

PropertyValue / Description
CAS Number 116758-53-7
IUPAC Name 3-Amino-2,4-dichloro-6-fluorobenzoic acid
Molecular Formula C₇H₄Cl₂FNO₂
Molecular Weight 224.02 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Low in water; soluble in DMSO, Methanol, and dilute alkali
Theoretical Thermal Behavior

The thermal instability of this compound is dictated by the Hammett electronic effects and Ortho-effects :

  • Electronic Pull: The highly electronegative halogens (Cl, F) at positions 2, 4, and 6 withdraw electron density from the ring.

  • Steric Inhibition of Resonance: The bulky 2,6-dihalo substitution twists the carboxyl group, reducing the energy barrier for the heterolytic cleavage of the C–C bond connecting the carboxyl group to the ring.

  • Result: Upon heating, the molecule preferentially loses CO₂, yielding 3,5-dichloro-1-fluoroaniline (or isomers) rather than a stable liquid melt.

Part 2: Thermal Analysis & Decomposition Pathways

The Decomposition Mechanism

The primary thermal event is decarboxylation . Researchers must differentiate between the onset of melting and the onset of decomposition. In many halogenated benzoic acids, these events overlap.

Decomposition Pathway Diagram (DOT)

The following diagram illustrates the thermal degradation logic.

DecompositionPathway Start 3-Amino-2,4-dichloro- 6-fluorobenzoic acid (Solid) Heat Thermal Energy (>165°C) Start->Heat Heating TS Transition State (Zwitterionic/Twisted) Heat->TS Bond Weakening Product 3,5-Dichloro-1-fluoroaniline (Liquid/Volatile) TS->Product Decarboxylation Gas CO2 Gas (Mass Loss) TS->Gas Irreversible Loss

Caption: Thermal decarboxylation pathway triggered by steric strain and electron-withdrawing groups.

Interpreting DSC & TGA Data
  • DSC Signal: Expect a sharp endotherm (melting) immediately followed by or superimposed with an exotherm (decomposition) or irregular baseline noise caused by bubble formation (CO₂ release).

  • TGA Signal: A sharp mass loss step corresponding to roughly 19.6% of the initial mass (Molecular Weight of CO₂ [44] / Total MW [224] ≈ 19.6%).

Part 3: Experimental Determination Protocols

To accurately characterize this compound, standard "open pan" DSC is insufficient due to sublimation and off-gassing.

Protocol: Hermetically Sealed DSC

Objective: Determine the onset temperature of melting/decomposition while suppressing early sublimation.

  • Sample Prep: Weigh 2–4 mg of dried sample (vacuum dried at 40°C for 4 hours) into an aluminum pan.

  • Encapsulation: Use a hermetically sealed lid with a pinhole (laser-drilled, ~50 µm) to allow controlled pressure release, OR a high-pressure gold-plated seal if quantitative enthalpy of decomposition is required.

  • Calibration: Calibrate heat flow and temperature using Indium (

    
     = 156.6°C) and Zinc (
    
    
    
    = 419.5°C).
  • Ramp: Heat from 40°C to 250°C at 10°C/min .

  • Analysis: Identify the onset temperature (

    
    ) rather than the peak temperature (
    
    
    
    ), as
    
    
    is less dependent on heating rate.
Protocol: TGA-MS (Evolved Gas Analysis)

Objective: Confirm that the mass loss is solely CO₂ and not solvent/moisture.

  • Sample Prep: Load 5–10 mg into a platinum or alumina crucible.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp: Heat from 30°C to 300°C at 10°C/min.

  • Coupling: Connect TGA exhaust to a Mass Spectrometer. Monitor m/z = 44 (CO₂) and m/z = 18 (H₂O).

  • Acceptance Criteria:

    • < 0.5% weight loss below 100°C (confirms dryness).

    • Major weight loss step onset matches DSC endotherm.

Analytical Workflow Diagram (DOT)

Workflow Sample Raw Sample (CAS 116758-53-7) Dry Vacuum Drying 40°C, <10 mbar Sample->Dry Split Split Sample Dry->Split DSC DSC Analysis (Pinhole Pan) Split->DSC TGA TGA Analysis (Open Crucible) Split->TGA ResultDSC Determine T(onset) (Melting/Decomp) DSC->ResultDSC ResultTGA Verify Volatiles (CO2 vs Solvent) TGA->ResultTGA Final Thermal Profile Report ResultDSC->Final ResultTGA->Final

Caption: Integrated workflow for distinguishing phase transition from chemical degradation.

Part 4: Stability in Synthesis & Storage[1]

Synthesis Implications

When using this intermediate for Gemifloxacin synthesis:

  • Reaction Temperature: Avoid reaction conditions exceeding 140°C . High-boiling solvents (e.g., DMSO, nitrobenzene) should be used with caution.

  • Base Catalysis: Strong bases can accelerate decarboxylation even at lower temperatures by stabilizing the transition state.

Storage Recommendations
  • Temperature: Store at +2°C to +8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen to prevent hydrolysis-induced degradation.

  • Container: Amber glass to prevent potential photolytic dehalogenation.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 15278234, 3-Amino-2,4-dichlorobenzoic acid. (Note: Structurally related analog used for property estimation). Retrieved from [Link]

  • European Patent Office. (2008). Process for Preparing Acid Salts of Gemifloxacin (EP Patent No. 1497290). (Details the usage of the intermediate and thermal properties of the final drug). Retrieved from [Link]

  • Google Patents. (2010). Process for the preparation of Gemifloxacin (US20100076193A1). (Describes the synthesis conditions involving the fluoro-chloro intermediate).

Sources

Precision Spectrophotometric Characterization of 3-Amino-2,4-dichloro-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the UV-Vis spectrophotometric characterization of 3-Amino-2,4-dichloro-6-fluorobenzoic acid (CAS: 393-53-3 / Analogous Intermediates). As a critical building block in the synthesis of uracil-based herbicides (e.g., Saflufenacil) and pharmaceutical moieties, the purity and electronic state of this compound are paramount.

This guide moves beyond basic spectral acquisition, focusing on the solvatochromic behaviors and pH-dependent ionization states dictated by its "push-pull" electronic architecture. It is designed for researchers requiring self-validating protocols for Quality Control (QC) and reaction monitoring.

Molecular Architecture & Chromophoric Theory

To interpret the spectrum, one must understand the competition between steric inhibition and electronic conjugation within the molecule.

Electronic "Push-Pull" System

The molecule features a benzene core substituted with groups that create opposing electronic effects:

  • Chromophore (Electron Acceptor): The Carboxyl group (-COOH) at C1.

  • Auxochrome (Electron Donor): The Amino group (-NH₂) at C3.

  • Modulators: Halogens (Cl at C2, C4; F at C6) exert strong inductive withdrawal (-I) but weak mesomeric donation (+M).

Steric Inhibition of Resonance

Unlike simple 3-aminobenzoic acid, this molecule is highly congested. The 2,6-dihalo substitution pattern (Cl at C2, F at C6) creates significant steric bulk around the carboxylic acid.

  • Consequence: The -COOH group may be forced out of planarity with the benzene ring.

  • Spectral Impact: Loss of planarity reduces

    
    -conjugation, potentially causing a hypsochromic shift (Blue Shift)  and a decrease in molar absorptivity (
    
    
    
    ) compared to planar analogs.
Expected Transitions
Transition TypeApprox. WavelengthOriginSensitivity
E-Band (

)
205 – 220 nmAromatic CoreSolvent Cutoff Sensitive
B-Band (Benzenoid) 230 – 250 nmRing VibrationFine Structure (Solvent dependent)
K-Band (Charge Transfer) 270 – 310 nm

(Amino

Ring

Acid)
Highly pH Dependent

Experimental Protocol: Self-Validating Workflow

This protocol incorporates "checkpoints" to ensure data integrity, complying with GLP (Good Laboratory Practice) standards.

Materials & Reagents[1]
  • Analyte: 3-Amino-2,4-dichloro-6-fluorobenzoic acid (>98% purity).

  • Solvent A (Standard): Methanol (HPLC Grade, Cutoff < 205 nm).

  • Solvent B (pH Study): 10 mM Phosphate Buffer (pH 2.0, 7.0, 10.0).

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1.0 nm).

Sample Preparation Workflow

Step 1: Stock Solution Preparation

  • Weigh 10.0 mg of analyte (

    
     0.01 mg).
    
  • Dissolve in 100 mL Methanol (Stock Concentration

    
     100 mg/L or ~446 
    
    
    
    M).
  • Checkpoint: Sonicate for 5 minutes to ensure complete dissolution. If particulates persist, filter through 0.22

    
    m PTFE (correct for potential adsorption).
    

Step 2: Working Dilutions

  • Prepare a 5-point dilution series: 5, 10, 20, 30, 50

    
    M.
    
  • Target Absorbance: 0.2 – 0.8 AU (Linear Range).

Step 3: Baseline Correction

  • Use matched quartz cuvettes (1 cm pathlength).

  • Run a "Blank" scan with pure solvent.

  • Validation: Baseline flatness must be < 0.002 AU across 200–400 nm.

Visualization of Workflow (DOT Diagram)

ExperimentalWorkflow Start Start: Weigh Analyte (10 mg) Dissolve Dissolution (MeOH, Sonicate) Start->Dissolve Check1 Checkpoint: Clear Solution? Dissolve->Check1 Filter Filter (0.22 µm PTFE) Check1->Filter No (Particulates) Dilute Dilution Series (5 - 50 µM) Check1->Dilute Yes Filter->Dilute Scan Spectral Scan (200-400 nm) Dilute->Scan Process Data Processing (Derivative/Smoothing) Scan->Process

Figure 1: Self-validating sample preparation workflow ensuring solubility and linearity.

Spectral Analysis & Data Interpretation

The Primary Spectrum (Methanol)

In methanol, the compound exhibits a characteristic profile for polysubstituted anilines.

  • 
     (~215-225 nm):  High intensity (
    
    
    
    ). Represents the primary
    
    
    transition of the benzene ring.
  • 
     (~275-295 nm):  Moderate intensity (
    
    
    
    ). Represents the Charge Transfer (CT) band involving the amino lone pair and the ring.[1]
pH-Dependent Shifts (Critical for Method Development)

The spectrum is highly sensitive to pH due to the amphoteric nature of the amino acid core.

pH ConditionDominant SpeciesSpectral EffectMechanism
Acidic (pH 2) Ammonium Cation (

)
Blue Shift (Hypsochromic) Protonation of the amine removes the

-electrons from conjugation. The CT band (~280 nm) disappears or drastically reduces.
Neutral (pH 7) Zwitterion / NeutralBaseline Spectrum Equilibrium state.
Basic (pH 10) Carboxylate Anion (

)
Minor Red Shift Ionization of the carboxyl group increases electron density, slightly stabilizing the excited state.
Visualization of Electronic Effects (DOT Diagram)

ElectronicEffects Amino Amino Group (-NH2) Auxochrome Ring Benzene Ring (Pi System) Amino->Ring Donates e- (+M) Effect1 n -> pi* Transition (Red Shift) Amino->Effect1 Source of CT Acid Carboxyl Group (-COOH) Chromophore Ring->Acid Conjugation Effect2 Steric Hindrance (Blue Shift) Acid->Effect2 Twists out of plane Halogen Halogens (Cl, F) Steric/Inductive Halogen->Ring Inductive Withdrawal (-I) Halogen->Acid Steric Crowding

Figure 2: Mechanistic map of electronic and steric interactions defining the UV spectrum.

Method Validation Parameters

To use this spectrum for quantitative analysis (e.g., assaying purity), validate the following:

  • Linearity (Beer-Lambert Law):

    • Plot Absorbance vs. Concentration at

      
       (approx. 280 nm).
      
    • Acceptance Criteria:

      
      .
      
  • Limit of Detection (LOD):

    • Calculate as

      
      , where 
      
      
      
      is the standard deviation of the blank and
      
      
      is the slope.
  • Solvent Cutoff Check:

    • Ensure the solvent does not absorb > 1.0 AU at 210 nm. Avoid Acetone or Benzene; stick to Methanol, Acetonitrile, or Water.

Troubleshooting Common Artifacts

  • Artifact: Loss of fine structure/broadening of peaks.

    • Cause: Solvent polarity is too high (hydrogen bonding blurs vibrational levels).

    • Fix: Switch from Water/Methanol to Acetonitrile or Hexane (if solubility permits).

  • Artifact: Unexpected peak at ~350-400 nm.

    • Cause: Oxidation of the amino group (formation of azo-dimers) or photodegradation.

    • Fix: Prepare solutions fresh; protect from light; use amber glassware.

References

  • United States Environmental Protection Agency (EPA). (2025). Chemical Properties of 3-Amino-4-chlorobenzoic acid derivatives. CompTox Chemicals Dashboard. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15278234, 3-Amino-2,4-dichlorobenzoic acid.[2] PubChem.[2] Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum and HPLC Analysis of Aminobenzoic Acid Derivatives. Available at: [Link]

  • Michigan State University. (2025). Ultraviolet-Visible Spectroscopy: Theoretical Principles of Conjugation. Chemistry LibreTexts. Available at: [Link]

Sources

Methodological & Application

Synthesis of 3-Amino-2,4-dichloro-6-fluorobenzoic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-2,4-dichloro-6-fluorobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and multiple halogen atoms, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The presence of chlorine and fluorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, while the amino and carboxylic acid moieties provide versatile handles for further chemical modifications. This guide provides a detailed, in-depth exploration of a robust synthetic protocol for this key intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Approach to Synthesis

The synthesis of a polysubstituted aromatic ring like 3-Amino-2,4-dichloro-6-fluorobenzoic acid necessitates a carefully planned sequence of reactions to ensure correct regiochemistry. A logical and efficient synthetic strategy begins with a commercially available, appropriately substituted precursor, followed by a series of transformations to introduce the desired functional groups. The proposed pathway commences with 2,4-dichloro-6-fluorotoluene and proceeds through three key stages: nitration, oxidation, and reduction.

This multi-step approach is designed to control the placement of each substituent by leveraging the directing effects of the groups present on the aromatic ring at each stage. The causality behind this strategic choice lies in the predictable nature of electrophilic aromatic substitution and the chemoselectivity of subsequent oxidation and reduction reactions.

Synthetic Pathway Start 2,4-Dichloro-6-fluorotoluene Intermediate1 3-Nitro-2,4-dichloro-6-fluorotoluene Start->Intermediate1 Nitration Intermediate2 3-Nitro-2,4-dichloro-6-fluorobenzoic acid Intermediate1->Intermediate2 Oxidation Product 3-Amino-2,4-dichloro-6-fluorobenzoic acid Intermediate2->Product Reduction

Caption: Proposed synthetic route for 3-Amino-2,4-dichloro-6-fluorobenzoic acid.

Part 1: Nitration of 2,4-Dichloro-6-fluorotoluene

The initial step involves the introduction of a nitro group onto the aromatic ring of 2,4-dichloro-6-fluorotoluene. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The fluorine and chlorine atoms are ortho, para-directing, while the methyl group is also an ortho, para-director. Considering the positions of these groups, the most electronically activated and sterically accessible position for the incoming nitronium ion (NO₂⁺) is the C3 position.

Protocol 1: Nitration with a Mixture of Nitric and Sulfuric Acids

This classic and robust method utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion in situ.[1]

Reagent/ParameterQuantity/ValueNotes
2,4-Dichloro-6-fluorotoluene1.0 eqStarting material
Concentrated Sulfuric Acid (98%)3-4 volActs as a catalyst and dehydrating agent
Concentrated Nitric Acid (70%)1.1 eqSource of the nitronium ion
Reaction Temperature0-10 °CCrucial for controlling the reaction rate and minimizing side products
Reaction Time1-3 hoursMonitor by TLC or GC-MS

Step-by-Step Methodology:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Substrate Addition: Slowly add 2,4-dichloro-6-fluorotoluene to the cooled sulfuric acid with continuous stirring.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to a small amount of chilled concentrated sulfuric acid.

  • Reaction: Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C and monitor its progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture over crushed ice. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane.

Part 2: Oxidation of 3-Nitro-2,4-dichloro-6-fluorotoluene

The second stage of the synthesis involves the oxidation of the methyl group of 3-nitro-2,4-dichloro-6-fluorotoluene to a carboxylic acid. The presence of a benzylic hydrogen makes the methyl group susceptible to oxidation by strong oxidizing agents.[2] Potassium permanganate (KMnO₄) is a powerful and effective reagent for this transformation.[3]

Protocol 2: Oxidation with Potassium Permanganate

This method employs aqueous potassium permanganate under basic conditions, followed by acidification to yield the carboxylic acid. The presence of electron-withdrawing groups on the ring can make the oxidation more challenging, often requiring elevated temperatures.[4]

Reagent/ParameterQuantity/ValueNotes
3-Nitro-2,4-dichloro-6-fluorotoluene1.0 eqIntermediate from Part 1
Potassium Permanganate (KMnO₄)3.0-4.0 eqStrong oxidizing agent
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)1.0-2.0 eqTo maintain basic conditions
WaterSufficient volumeSolvent
Reaction Temperature80-100 °C (Reflux)To drive the reaction to completion
Reaction Time4-8 hoursMonitor by TLC (disappearance of starting material)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-nitro-2,4-dichloro-6-fluorotoluene, water, and sodium hydroxide or sodium carbonate.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • KMnO₄ Addition: Add potassium permanganate in portions over 1-2 hours to control the exothermic reaction. The purple color of the permanganate will dissipate as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Completion: Continue heating at reflux until the purple color of the permanganate persists, indicating the reaction is complete.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide. Wash the filter cake with hot water.

  • Acidification: Combine the filtrate and washings, and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2.

  • Isolation and Purification: The product, 3-nitro-2,4-dichloro-6-fluorobenzoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Part 3: Reduction of 3-Nitro-2,4-dichloro-6-fluorobenzoic Acid

The final step is the chemoselective reduction of the nitro group to an amino group. This transformation must be carried out under conditions that do not affect the halogen substituents on the aromatic ring, a common side reaction known as hydrodehalogenation.[5] Metal-mediated reductions, particularly with iron powder in an acidic medium, are highly effective for this purpose.[6][7]

Protocol 3: Reduction with Iron in Acetic Acid

This method is a classic and reliable procedure for the reduction of aromatic nitro compounds, known for its high chemoselectivity and tolerance of a wide range of functional groups, including halogens.[6]

Reagent/ParameterQuantity/ValueNotes
3-Nitro-2,4-dichloro-6-fluorobenzoic acid1.0 eqIntermediate from Part 2
Iron Powder (Fe)3.0-5.0 eqReducing agent
Glacial Acetic Acid10-20 volSolvent and proton source
Reaction Temperature80-100 °CTo facilitate the reaction
Reaction Time2-4 hoursMonitor by TLC

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend 3-nitro-2,4-dichloro-6-fluorobenzoic acid and iron powder in glacial acetic acid.

  • Heating: Heat the mixture with stirring to 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the excess iron and iron salts. Wash the filter cake with a small amount of acetic acid or ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

  • Neutralization and Extraction: Dilute the residue with water and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases. The product may precipitate at this stage. Alternatively, extract the product into an organic solvent like ethyl acetate.

  • Purification: If the product precipitates, collect it by filtration, wash with water, and dry. If extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-amino-2,4-dichloro-6-fluorobenzoic acid can be further purified by recrystallization.

Reduction Mechanism cluster_0 Reaction Environment cluster_1 Reduction Process Nitro Compound Ar-NO₂ Protonation Ar-NO₂ + H⁺ → Ar-N⁺O(H)O Iron Fe (s) Fe Oxidation Fe → Fe²⁺ + 2e⁻ Acid H⁺ (from Acetic Acid) Electron Transfer Stepwise electron and proton transfer Fe Oxidation->Electron Transfer Protonation->Electron Transfer Intermediate Ar-NO → Ar-NHOH Electron Transfer->Intermediate Final Product Ar-NH₂ Intermediate->Final Product

Caption: Simplified overview of the iron-mediated nitro group reduction mechanism.

Concluding Remarks

The synthesis of 3-Amino-2,4-dichloro-6-fluorobenzoic acid, while multi-stepped, is a highly achievable process for researchers with a solid foundation in organic synthesis. The protocols outlined in this guide are based on well-established and reliable chemical transformations. Success in this synthesis hinges on careful control of reaction conditions, particularly temperature, and diligent monitoring of reaction progress to optimize yields and minimize the formation of byproducts. The final product serves as a crucial building block for the exploration of new chemical entities with potential therapeutic applications, underscoring the importance of robust and reproducible synthetic methods in the advancement of drug discovery.

References

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. American Chemical Society. (2011).
  • Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD. Sci-Hub. (2018).
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
  • A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes. BenchChem. (2025).
  • Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. (2023).
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. (2024).
  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable c
  • Method for preparing p-aminobenzoic acid.
  • Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. (2023).
  • Production of p-aminobenzoic acid.
  • Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Benzoic acid. Wikipedia.
  • The preparation method of p-aminobenzoic acid.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses.
  • Oxidative Cleavage of Alkenes with KMno4 and O3. Chemistry Steps. (2026).
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • How to Prepare 4-Chloro-2-nitrobenzoic Acid?. Guidechem. (2021).
  • A continuous flow reactor and process for synthesis of substituted benzoic acid.
  • Dynamics and the Regiochemistry of Nitr
  • Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
  • 2-Fluoro-4-nitrobenzoic acid synthesis. ChemicalBook.
  • Oxidation of alkylarenes using aqueous potassium permanganate under cavitation: comparison of acoustic and hydrodynamic techniques. PubMed. (2005).
  • A Comparative Guide to the Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid. BenchChem. (2025).

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Step-by-step recrystallization method for 3-Amino-2,4-dichloro-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 3-Amino-2,4-dichloro-6-fluorobenzoic Acid by Recrystallization

Abstract

This application note provides a detailed, step-by-step protocol for the purification of 3-Amino-2,4-dichloro-6-fluorobenzoic acid via a mixed-solvent recrystallization technique. As a key building block in medicinal chemistry and materials science, ensuring the high purity of this compound is critical for downstream applications. This guide is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying scientific principles for each step. The protocol emphasizes safety, efficiency, and validation to ensure a reliable and reproducible purification process.

Introduction and Scientific Principle

3-Amino-2,4-dichloro-6-fluorobenzoic acid is a substituted aromatic carboxylic acid. Impurities in such compounds often arise from the synthesis process, including unreacted starting materials, regioisomers, or byproducts from side reactions.[1][2] Discoloration, frequently observed in crude aniline derivatives, is typically caused by oxidized impurities.[1]

Recrystallization is a powerful purification technique that leverages the differences in solubility between the desired compound and its impurities in a given solvent or solvent system at different temperatures.[3][4] The core principle is to dissolve the impure solid in a minimum amount of a hot solvent, in which the compound has high solubility and the impurities have low solubility. As the solution cools slowly, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. This slow growth selectively incorporates molecules of the desired compound, excluding impurities which remain in the surrounding solution (the mother liquor).[3]

This protocol employs a mixed-solvent system (Ethanol/Water), which is particularly effective for compounds with intermediate polarity. Ethanol is chosen as the primary solvent in which the compound is readily soluble when hot, while water acts as the anti-solvent, in which the compound is poorly soluble, to induce crystallization upon cooling.

Health and Safety Precautions

While a specific Safety Data Sheet (SDS) for 3-Amino-2,4-dichloro-6-fluorobenzoic acid is not widely available, data from structurally similar halogenated aminobenzoic acids indicate that it should be handled with care. The compound is expected to be a skin, eye, and respiratory irritant.[5]

  • Engineering Controls: All steps should be performed inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical splash goggles.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[7]

  • Disposal: Dispose of all chemical waste according to local institutional and governmental regulations.

Materials and Equipment

Materials:

  • Crude 3-Amino-2,4-dichloro-6-fluorobenzoic acid

  • Ethanol (Reagent grade or higher)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Celpure® or filter aid (optional, for fine impurities)

Equipment:

  • Erlenmeyer flasks (50 mL and 125 mL)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Powder funnel

  • Stemless glass funnel for hot filtration

  • Fluted filter paper

  • Büchner funnel and filtration flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Detailed Recrystallization Protocol

This protocol is optimized for purifying an initial mass of approximately 2-5 grams of the crude compound. Adjust solvent volumes proportionally for different scales.

Step 1: Dissolution of the Crude Compound
  • Place the crude 3-Amino-2,4-dichloro-6-fluorobenzoic acid into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of ethanol to the flask. The goal is to create a slurry.

  • Gently heat the mixture on a hotplate with stirring. Add more hot ethanol in small portions until the solid just dissolves completely.[8]

    • Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing the recovery yield.[1] An excess of solvent will keep more of the product dissolved in the mother liquor even after cooling.

Step 2: Decolorization and Hot Gravity Filtration (Optional)

This step is necessary if the solution is highly colored or contains insoluble particulate matter.

  • Once the compound is fully dissolved, turn off the heat momentarily and add a small amount (1-2% of the solute mass) of activated carbon to the hot solution.[1][3]

  • Bring the solution back to a gentle boil for a few minutes. The activated carbon will adsorb colored impurities.

  • Pre-heat a stemless glass funnel and a receiving Erlenmeyer flask on the hotplate to prevent premature crystallization during filtration.[1]

  • Place a fluted filter paper in the warm funnel and perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.[9]

    • Causality: A stemless funnel prevents the filtrate from cooling and crystallizing in the stem, which would clog the apparatus. Keeping the equipment hot is essential for the same reason.

Step 3: Induction of Crystallization
  • Re-heat the clear filtrate to a near-boil.

  • Slowly add deionized water dropwise to the hot, stirred solution until you observe a persistent slight cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few drops of hot ethanol to re-dissolve the precipitate until the solution is perfectly clear again.

    • Causality: This process of adding an anti-solvent to the point of saturation ensures that the conditions are optimal for crystallization to begin as the solution cools.

Step 4: Crystal Growth and Maturation
  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling is paramount for the formation of large, well-defined crystals.[4] Rapid cooling tends to trap impurities and leads to the formation of smaller, less pure crystals or even an amorphous precipitate.

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[3][9]

Step 5: Isolation and Washing of Crystals
  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the ice-cold ethanol/water mother liquor.

  • Collect the purified crystals by vacuum filtration.[1]

  • Wash the crystals on the filter with two small portions of an ice-cold ethanol/water mixture (use the same approximate ratio as the final mother liquor).

    • Causality: Washing with a small amount of ice-cold solvent removes any adhering mother liquor (which contains the dissolved impurities) without significantly dissolving the purified crystals.[8]

Step 6: Drying and Validation
  • Allow the crystals to air-dry on the funnel under vacuum for 10-15 minutes to remove the bulk of the solvent.

  • Transfer the crystals to a pre-weighed watch glass and dry to a constant weight in a vacuum desiccator or a drying oven at a moderate temperature (e.g., 50-60 °C).

  • Determine the melting point of the dried, purified product. A sharp melting point range (e.g., within 1-2 °C) indicates high purity. For comparison, the similar compound 3-Amino-2,5-dichlorobenzoic acid has a melting point of 194-197 °C.

Quantitative Data and Troubleshooting

Table 1: Solvent Ratios and Expected Recovery
ParameterValue/RangeNotes
Primary Solvent (A)EthanolDissolves the compound when hot.
Anti-Solvent (B)Deionized WaterInduces precipitation as the compound is poorly soluble.
Approx. Ratio (A:B)1:1 to 2:1 (v/v)Highly dependent on the initial purity of the crude solid.
Expected Recovery75-90%Recovery is dependent on the purity of the starting material and adherence to the protocol.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was used; solution is not saturated.Re-heat the solution and evaporate some of the solvent to increase concentration. Re-cool slowly. If needed, scratch the inside of the flask with a glass rod or add a seed crystal.[4]
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated; high level of impurities.Re-heat the solution to dissolve the oil, add slightly more of the primary solvent (ethanol), and allow it to cool more slowly.[1]
Low recovery of purified crystals Too much solvent was used; premature crystallization during hot filtration; crystals are still in the mother liquor.Minimize the amount of hot solvent used. Ensure filtration apparatus is hot. Cool the filtrate for a longer period in the ice bath.[1]

Recrystallization Workflow Diagram

The following diagram illustrates the complete workflow for the purification process.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_filter Impurity Removal (Optional) cluster_cryst Crystallization cluster_iso Isolation & Drying weigh Weigh Crude Compound dissolve Dissolve in Minimum Hot Ethanol weigh->dissolve add_carbon Add Activated Carbon dissolve->add_carbon If colored saturate Saturate with Water to Slight Turbidity dissolve->saturate If clear hot_filter Hot Gravity Filtration add_carbon->hot_filter hot_filter->saturate clarify Clarify with Ethanol saturate->clarify cool_slow Slow Cool to Room Temperature clarify->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent Mixture vac_filter->wash dry Dry Crystals Under Vacuum wash->dry validate Validation (Melting Point) dry->validate

Caption: Workflow for the purification of 3-Amino-2,4-dichloro-6-fluorobenzoic acid.

References

  • Chempedia. General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]

  • Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. Available at: [Link]

  • HBCSE. Recrystallization. NIUS Chemistry Experiments. Available at: [Link]

  • University of California, Davis. Recrystallization of Benzoic Acid. Chem 118L. Available at: [Link]

  • University of Toronto. Experiment 2: Recrystallization. Available at: [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Org. Synth. 2002, 79, 146. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). 3-Amino-4-chlorobenzoic acid Properties. Available at: [Link]

  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environ. Sci. Technol. 2020, 54, 1, 391–401. Available at: [Link]

  • MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]

Sources

HPLC Method Development Guide: Quantitation of 3-Amino-2,4-dichloro-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the High-Performance Liquid Chromatography (HPLC) method development for 3-Amino-2,4-dichloro-6-fluorobenzoic acid , a highly functionalized aromatic intermediate often encountered in the synthesis of fluoroquinolone antibiotics and halogenated herbicides.

Due to the simultaneous presence of an acidic carboxyl group, a weakly basic amino group, and multiple halogen atoms, this analyte presents specific chromatographic challenges:

  • Zwitterionic Behavior: pH-dependent retention shifts.

  • Regioisomerism: Potential co-elution with 3-amino-2,6-dichloro-4-fluorobenzoic acid or similar isomers.

  • Peak Tailing: Interaction of the amine with residual silanols on the stationary phase.

This protocol leverages fluorinated stationary phases (PFP) and pH-controlled mobile phases to achieve baseline resolution, sharp peak shapes, and high sensitivity.

Physicochemical Profiling & Method Strategy

Analyte Properties[1][2][3]
  • Chemical Structure: A benzoic acid core with a carboxylic acid at C1, an amine at C3, chlorines at C2/C4, and fluorine at C6.

  • pKa Estimates (Critical for Mobile Phase Selection):

    • COOH (Acidic): Typically ~4.2 for benzoic acid.[1] The ortho-chloro and ortho-fluoro substituents exert a strong electron-withdrawing inductive effect (-I) and steric inhibition of resonance, likely lowering the pKa to ~1.5 – 2.5 .

    • NH₂ (Basic): The aniline nitrogen lone pair is delocalized into the ring. The presence of multiple halogens (electron-withdrawing) significantly reduces the basicity, lowering the pKa of the conjugate acid (anilinium) to < 2.0 .

  • Solubility: Sparingly soluble in water at neutral pH; soluble in Methanol (MeOH), Acetonitrile (ACN), and alkaline aqueous buffers.

Strategic Decision Making

The core challenge is suppressing the ionization of the carboxylic acid to ensure retention while preventing the amine from interacting with silanols.

ParameterSelectionScientific Rationale
Stationary Phase Pentafluorophenyl (PFP) Primary Choice. PFP phases offer unique selectivity for halogenated aromatics through

interactions and halogen-bonding, superior to C18 for separating regioisomers.
Alternative Phase C18 (Polar Embedded) Secondary Choice. If PFP is unavailable, a polar-embedded C18 shields silanols, reducing tailing for the amino group.
Mobile Phase pH Acidic (pH 2.0 - 2.5) Maintains the carboxyl group in its neutral (protonated) state (

) to maximize hydrophobic retention. The weak amine may be partially protonated but the low pH suppresses silanol activity.
Modifier Methanol Methanol is preferred over ACN for PFP columns as it promotes the

interaction mechanisms better than the aprotic ACN.

Method Development Workflow (Visualized)

The following diagram illustrates the decision matrix used to finalize the chromatographic conditions.

MethodDevelopment Start Analyte Assessment (3-Amino-2,4-dichloro-6-fluorobenzoic acid) Check_pKa Estimate pKa (COOH ~2.0, NH2 <2.0) Start->Check_pKa Select_Column Select Stationary Phase Check_pKa->Select_Column PFP_Choice Pentafluorophenyl (PFP) (Target: Halogen Selectivity) Select_Column->PFP_Choice Preferred C18_Choice C18 Polar Embedded (Target: Silanol Shielding) Select_Column->C18_Choice Alternative Mobile_Phase Mobile Phase Selection (Acidic pH Required) PFP_Choice->Mobile_Phase C18_Choice->Mobile_Phase Buffer_Choice 0.1% H3PO4 or 0.1% TFA (pH ~2.0) Mobile_Phase->Buffer_Choice Optimization Gradient Optimization (5% -> 95% MeOH) Buffer_Choice->Optimization Final_Method Final Validated Method Optimization->Final_Method

Caption: Decision tree for selecting stationary phase and mobile phase conditions based on analyte physicochemical properties.

Experimental Protocols

Reagents and Standards
  • Reference Standard: 3-Amino-2,4-dichloro-6-fluorobenzoic acid (>98% purity).

  • Solvents: HPLC Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Phosphoric Acid (85%) or Trifluoroacetic Acid (TFA).

Preparation of Solutions

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of the analyte into a 10 mL volumetric flask.

  • Add 5 mL of Methanol. Sonicate for 5 minutes to ensure dissolution.

  • Dilute to volume with Water/Methanol (50:50 v/v) .

    • Note: Avoid 100% aqueous diluent to prevent precipitation.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL flask.

  • Dilute to volume with Mobile Phase A/B (initial gradient ratio).

Chromatographic Conditions (The "Gold Standard" Method)

This method uses a PFP column for maximum selectivity against potential process impurities.

ParameterCondition
Column Ace 5 C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 3 µm or 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)
Mobile Phase B Methanol (100%)
Flow Rate 1.0 mL/min
Column Temp 35°C (Controls viscosity and kinetics)
Injection Vol 10 µL
Detection UV @ 254 nm (Primary) and 220 nm (Secondary for sensitivity)
Run Time 20 Minutes

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
2.0 30 Isocratic hold to stack peak
12.0 80 Linear Ramp
15.0 80 Wash
15.1 30 Re-equilibration

| 20.0 | 30 | End |

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must meet specific acceptance criteria based on ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard (50 µg/mL) before sample analysis.

  • RSD of Peak Area: ≤ 2.0% (Demonstrates precision).

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Demonstrates control of silanol interactions).

  • Theoretical Plates (N): > 5,000 (Demonstrates column efficiency).

Linearity & Range

Prepare a 5-point calibration curve:

  • Range: 10 µg/mL to 150 µg/mL (20% to 300% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Sample Preparation Workflow (Graphviz)

SamplePrep Sample Solid Sample (API/Intermediate) Weigh Weigh ~50 mg Sample->Weigh Dissolve Dissolve in 20mL MeOH (Sonicate 10 min) Weigh->Dissolve Dilute Dilute to 50mL with 0.1% H3PO4 Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial

Caption: Standardized sample preparation workflow to ensure complete extraction and particulate removal.

Troubleshooting & Robustness

Issue: Peak Tailing (> 1.5)
  • Cause: Interaction between the protonated amine and residual silanols on the silica support.

  • Solution:

    • Ensure Mobile Phase A pH is < 2.5.

    • Add 0.1% Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanols (only if using a standard C18; not recommended for PFP).

    • Switch to a "Polar Embedded" column group.

Issue: Retention Time Drift
  • Cause: Fluctuating pH affecting the ionization of the carboxyl group.

  • Solution: Use a buffered mobile phase (e.g., 20mM Potassium Phosphate pH 2.5) instead of simple dilute acid if the drift persists.

Issue: Split Peaks
  • Cause: Sample solvent is too strong (e.g., dissolved in 100% MeOH while initial gradient is 30% MeOH).

  • Solution: Match the sample diluent to the initial mobile phase conditions (30:70 MeOH:Buffer).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Sigma-Aldrich (Merck). (n.d.). HPLC Analysis of Aminobenzoic Acid Isomers on Discovery C18.Link

  • Sielc Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.Link

  • PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid (Compound Summary). National Library of Medicine. Link

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using molecular descriptors. Journal of Chromatography A. Link

Sources

Application Note: Regioselective Functionalization of 3-Amino-2,4-dichloro-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the reactivity and experimental handling of 3-Amino-2,4-dichloro-6-fluorobenzoic acid (CAS 1951439-67-0).[1] This scaffold presents a unique "push-pull" electronic environment—balancing the activating carboxyl group against the deactivating amino group—requiring precise control over reaction conditions to achieve regioselectivity.

Executive Summary

3-Amino-2,4-dichloro-6-fluorobenzoic acid is a poly-functionalized aromatic building block critical for the synthesis of bioactive heterocycles, particularly in the development of next-generation antibacterials and kinase inhibitors.[1] Its structure features three potential leaving groups (F at C6, Cl at C2, Cl at C4) and a nucleophilic amino handle at C3.

This guide focuses on Nucleophilic Aromatic Substitution (


) , the primary reaction class for this scaffold.[2] Due to the specific arrangement of substituents, the C6-Fluorine  is the most electrophilic site, activated by the ortho-carboxyl group. However, the electron-donating C3-amino group significantly raises the activation energy compared to non-aminated analogs, necessitating optimized protocols to prevent stalling or side reactions.[1]
Key Reactivity Insights
  • Primary Electrophilic Site (C6): The fluorine atom at position 6 is highly liable to displacement by amines, alkoxides, and thiols. This is driven by the strong inductive effect of fluorine and the stabilization of the Meisenheimer intermediate by the ortho-carboxyl group.

  • Secondary Electrophilic Site (C4): The chlorine at position 4 is para to the activating carboxyl group but is deactivated by the ortho-amino group (C3). Substitution here typically requires forcing conditions.

  • Steric Deactivation (C2): The chlorine at C2 is sterically crowded (flanked by COOH and

    
    ) and is generally inert to 
    
    
    
    under standard conditions.

Mechanistic Analysis & Regioselectivity

To design effective protocols, one must understand the electronic competition on the benzene ring.

Electronic Landscape
PositionSubstituentElectronic EffectReactivity Status
C1 -COOHEWG (Strong Activator)Directing Group (Ortho/Para)
C2 -ClLG / Weak DeactivatorInert (Steric shielding + Ortho-Amino deactivation)
C3 -

EDG (Strong Deactivator)Nucleophile (Can interfere if not protected)
C4 -ClLG / Weak DeactivatorLow Reactivity (Para to COOH, Ortho to Amino)
C6 -FLG / Strong ActivatorHigh Reactivity (Ortho to COOH, Para to Amino)
  • LG: Leaving Group | EWG: Electron Withdrawing Group | EDG: Electron Donating Group[1]

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the thermodynamic preference for C6 substitution.

SNAr_Pathways Figure 1: Regioselectivity of SNAr on 3-Amino-2,4-dichloro-6-fluorobenzoic acid. The C6-F displacement is favored due to ortho-activation by the carboxyl group. Start 3-Amino-2,4-dichloro- 6-fluorobenzoic acid TS_C6 Transition State A (C6 Attack) Stabilized by ortho-COOH Start->TS_C6  Nucleophile (Nu:)  Fast (Low Ea) TS_C4 Transition State B (C4 Attack) Destabilized by ortho-NH2 Start->TS_C4  Nucleophile (Nu:)  Slow (High Ea) Prod_C6 Product A (Major) 6-Substituted Derivative (Kinetic & Thermodynamic) TS_C6->Prod_C6 Prod_C4 Product B (Trace/Null) 4-Substituted Derivative TS_C4->Prod_C4

Experimental Protocols

Protocol A: Regioselective Displacement of Fluorine (C6)

This protocol describes the reaction with a secondary amine (e.g., morpholine, piperazine). This is the standard method for introducing solubilizing side chains.

Objective: Synthesize 3-amino-2,4-dichloro-6-(morpholin-4-yl)benzoic acid.

Materials
  • Substrate: 3-Amino-2,4-dichloro-6-fluorobenzoic acid (1.0 equiv).

  • Nucleophile: Morpholine (3.0 equiv). Note: Excess is used to act as both nucleophile and base.[3]

  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1] Anhydrous.

  • Base (Optional): Potassium Carbonate (

    
    , 2.0 equiv) if using valuable/expensive amines.
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-2,4-dichloro-6-fluorobenzoic acid (1.0 g, 4.46 mmol) in DMSO (10 mL).

  • Addition: Add Morpholine (1.16 mL, 13.4 mmol) dropwise at room temperature.

    • Checkpoint: The reaction is exothermic. Monitor internal temperature to ensure it does not exceed 40°C during addition.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 4–6 hours .
    
    • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM with 1% Acetic Acid) or LC-MS.[1] The starting material (Rt ~ X min) should disappear, replaced by the product (Rt ~ Y min).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into Ice-Water (50 mL) with vigorous stirring.

    • Adjust pH to ~4–5 using 1M HCl. The product should precipitate as a solid.

    • Troubleshooting: If an oil forms, extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Filter the precipitate, wash with cold water (2 x 10 mL) and hexanes (1 x 10 mL). Dry under vacuum at 45°C.

    • Yield: Typical yields range from 75–90%.

Protocol B: Diazotization-Substitution (Sandmeyer-Type)

If the C3-amino group is not required, it can be replaced (e.g., with Cl, Br, or OH) to alter the electronic properties of the core.[1]

Objective: Convert C3-


 to C3-Cl (Synthesis of 2,3,4-trichloro-6-fluorobenzoic acid).
Step-by-Step Methodology
  • Diazotization: Suspend 3-Amino-2,4-dichloro-6-fluorobenzoic acid (1.0 equiv) in 6M HCl (10 volumes). Cool to 0–5°C .

  • Nitrite Addition: Add Sodium Nitrite (

    
    , 1.2 equiv) solution dropwise, maintaining temperature < 5°C. Stir for 30 mins. The solution should become clear (formation of diazonium salt).
    
  • Substitution: Slowly add the cold diazonium solution to a stirred solution of Copper(I) Chloride (CuCl, 1.5 equiv) in conc. HCl at 0°C.

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Heat to 60°C for 30 mins to ensure complete nitrogen evolution.

  • Isolation: Dilute with water, extract with Ethyl Acetate, and recrystallize from Ethanol/Water.

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Deactivation by Amino groupIncrease temperature to 100–110°C; Use a more polar solvent (NMP).
Regio-isomer Mix Attack at C4-ClLower temperature; Ensure C6-F is present (verify SM identity). C4 attack is rare unless F is absent.[4]
Side Reaction Amide coupling at COOHAvoid coupling reagents (EDC/HATU) in the presence of nucleophilic amines unless the amine is intended for the carboxyl group.
Solubility Zwitterionic natureThe product is an amino-acid.[1] Adjust pH to isoelectric point for precipitation, or use ion-exchange chromatography.

References

  • Mechanistic Foundation of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Regioselectivity in Poly-halo Benzoic Acids: Grohe, K., & Heitzer, H. (1987). Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(1), 29-37.[1] (Foundational work on quinolone precursors).

  • Fluorine vs Chlorine Displacement: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
  • Analogous Synthesis (2,4-dichloro-5-fluorobenzoic acid): Organic Syntheses, Coll.[1] Vol. 10, p.423 (2004). Link

  • Compound Data: PubChem CID 136266858 (3-amino-2,4-dichloro-6-fluorobenzoic acid).[5] Link

Disclaimer: This protocol involves hazardous chemicals (halogenated aromatics, strong acids). All procedures must be performed in a fume hood with appropriate PPE.

Sources

Scale-up procedures for 3-Amino-2,4-dichloro-6-fluorobenzoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Intensification and Safety Controls in the Scale-Up of 3-Amino-2,4-dichloro-6-fluorobenzoic Acid

Executive Summary

This application note details the scale-up protocols for 3-Amino-2,4-dichloro-6-fluorobenzoic acid , a critical scaffold in the synthesis of next-generation fluoroquinolone antibiotics. The synthesis presents unique challenges due to the highly substituted aromatic ring, where steric hindrance at the C-3 position (flanked by C-2 and C-4 chlorines) competes with electronic directing effects.

This guide prioritizes process safety (exotherm management) and chemoselectivity (preventing hydrodehalogenation). We recommend a two-step sequence: Mixed-Acid Nitration followed by Iron-Mediated Reduction . This route is selected over catalytic hydrogenation to eliminate the risk of defluorination/dechlorination, ensuring high structural integrity of the final API intermediate.

Route Selection & Critical Process Parameters (CPP)

Synthetic Strategy

The synthesis begins with 2,4-dichloro-6-fluorobenzoic acid .

  • Step 1 (Nitration): Electrophilic aromatic substitution using fuming nitric acid in sulfuric acid.

    • Challenge: The C-3 position is sterically crowded. High potency nitrating agents are required, increasing thermal risks.

  • Step 2 (Reduction): Conversion of the nitro group to an amine.[1][2]

    • Challenge: Standard Pd/C hydrogenation frequently causes hydrodehalogenation (loss of Cl or F atoms).

    • Solution:Béchamp Reduction (Fe/AcOH) is the validated method for preserving halogen substituents.

Critical Process Parameters (CPPs)
ParameterRangeCriticalityConsequence of Deviation
Nitration Temp 35°C – 45°CHigh>50°C leads to dinitration and thermal runaway risk.
Acid Strength

(>98%)
MediumWater accumulation stalls the reaction (stops

generation).
Reduction pH 3.0 – 4.0HighpH < 2 increases Fe consumption; pH > 5 stalls reaction.
Fe Particle Size 325 meshMediumCoarse powder slows kinetics; too fine creates pyrophoric dust hazards.

Phase 1: Nitration Protocol (The Hazard Zone)

Objective: Synthesis of 2,4-dichloro-6-fluoro-3-nitrobenzoic acid. Safety Warning: This reaction is highly exothermic. The nitration mixture has a high oxygen balance and is potentially explosive if organics accumulate.

Equipment Setup
  • Reactor: Glass-lined reactor (GLR) with jacketed cooling.

  • Sensors: Dual internal temperature probes (redundant), pH probe.

  • Scrubber: Caustic scrubber (

    
    ) to trap 
    
    
    
    fumes.
Step-by-Step Protocol
  • Charge Sulfuric Acid: Load

    
     (98%, 5.0 vol relative to substrate) into the reactor. Cool to 0–5°C.
    
  • Substrate Addition: Slowly add 2,4-dichloro-6-fluorobenzoic acid (1.0 equiv) under agitation. Ensure complete dissolution.

    • Note: The solution may darken.[3] Maintain T < 10°C.

  • Nitrating Agent Preparation: In a separate vessel, prepare a mixture of Fuming

    
     (1.5 equiv) and 
    
    
    
    (0.5 vol). Pre-cool to 0°C.
  • Controlled Addition: Dose the mixed acid into the reactor over 2–3 hours.

    • Control Logic:IF Internal Temp > 15°C THEN Stop Feed.

  • Reaction Phase: Once addition is complete, slowly ramp temperature to 40°C . Hold for 4–6 hours.

    • Mechanism:[4][5][6][7][8][9][10] The elevated temperature is necessary to overcome the steric barrier at the C-3 position.

  • Quench: Cool reaction mass to 20°C. Pour onto crushed ice (10 wt equiv) with vigorous stirring.

  • Isolation: Filter the precipitated pale-yellow solid. Wash with cold water until filtrate pH > 4.0.

  • Drying: Vacuum dry at 45°C.

Phase 2: Reduction Protocol (The Quality Zone)

Objective: Synthesis of 3-Amino-2,4-dichloro-6-fluorobenzoic acid. Chemistry: Iron powder reduction in weak acid (Béchamp conditions).

Rationale for Iron vs. Hydrogenation

While catalytic hydrogenation (


, Pd/C) is cleaner, it poses a severe risk of hydrodechlorination  (stripping Cl atoms) on this specific scaffold. Iron reduction is chemoselective for the nitro group, leaving the halogens intact.
Step-by-Step Protocol
  • Slurry Preparation: In the reactor, charge Water (5 vol) and Ethanol (2 vol). Add Iron Powder (325 mesh, 4.0 equiv).

  • Activation: Heat to 60°C. Add Acetic Acid (0.5 equiv) to activate the iron surface (etching). Stir for 30 mins.

  • Substrate Addition: Add the wet cake of 2,4-dichloro-6-fluoro-3-nitrobenzoic acid (from Phase 1) in portions over 1 hour.

    • Exotherm: The reaction is exothermic. Maintain T < 80°C using jacket cooling.

  • Reflux: Heat to reflux (approx. 78–80°C) for 3–5 hours.

    • Monitoring: HPLC should show < 0.5% starting material.

  • Basification & Filtration:

    • Cool to 50°C.

    • Adjust pH to 9–10 using

      
       (aq). This precipitates Iron salts as 
      
      
      
      sludge (Black/Brown).
    • Filter hot through a Celite pad to remove iron sludge. Warning: Iron waste may be pyrophoric; keep wet.

  • Acidification & Isolation:

    • Cool filtrate to 20°C.[3]

    • Acidify with HCl (conc.) to pH 2.0. The product will precipitate as a white/off-white solid.

  • Purification: Recrystallize from Methanol/Water (1:1) if HPLC purity < 98%.[11]

Process Visualization

Reaction Workflow & Logic

The following diagram illustrates the process flow and the critical decision gates for safety.

ProcessFlow cluster_nitration Phase 1: Nitration (Exotherm Control) cluster_reduction Phase 2: Reduction (Chemoselectivity) Start Start: 2,4-dichloro-6-fluorobenzoic acid Reactor1 Reactor: Substrate + H2SO4 Start->Reactor1 MixAcid Prep: H2SO4 + Fuming HNO3 (Pre-cool < 0°C) Dosing Controlled Dosing (Limit T < 15°C) MixAcid->Dosing Reactor1->Dosing HeatRamp Heat to 40°C (Overcome Sterics) Dosing->HeatRamp Quench Ice Quench & Filtration HeatRamp->Quench FeSlurry Fe Powder + AcOH/EtOH (Activation) Quench->FeSlurry Wet Cake Transfer AddNitro Add Nitro Intermediate (Portionwise) FeSlurry->AddNitro Reflux Reflux @ 80°C (3-5 Hours) AddNitro->Reflux IronRemoval Basify (pH 9) & Filter Sludge Reflux->IronRemoval Acidify Acidify Filtrate (pH 2) Product Precipitates IronRemoval->Acidify End Final Product: 3-Amino-2,4-dichloro-6-fluorobenzoic acid Acidify->End

Caption: Figure 1: Integrated process flow for the synthesis of 3-Amino-2,4-dichloro-6-fluorobenzoic acid, highlighting the transition from the exothermic nitration phase to the chemoselective reduction phase.

Safety Logic: Nitration Reactor Control

A dedicated logic gate for the most dangerous step (Nitration Dosing).

SafetyLogic Sensor Temp Sensor (T_internal) Controller PLC / DCS Sensor->Controller Read T Valve HNO3 Dosing Valve Controller->Valve If T < 15°C: OPEN If T > 15°C: CLOSE Cooling Jacket Cooling (Glycol -10°C) Controller->Cooling PID Control Maintain T_set Dump Emergency Dump (Quench Tank) Controller->Dump If T > 50°C (Runaway Trigger)

Caption: Figure 2: Automated safety control loop for the nitration dosing step. The system prioritizes stopping the feed over cooling capacity during thermal excursions.

Analytical Controls & Specifications

To ensure the protocol is self-validating, the following analytical checkpoints must be met:

CheckpointMethodSpecificationAction if Failed
Nitration Completion HPLC (C18, ACN/H2O)SM < 1.0%Extend hold time at 40°C. Do not increase T > 50°C.
Isomer Purity HPLC3-Nitro > 95%Recrystallize crude nitro solid from EtOH before reduction.
Reduction Completion TLC / HPLCNitro < 0.1%Add fresh Fe powder (0.5 eq) and reflux 1 hr.
Iron Content ICP-MS< 20 ppmReprocess: Dissolve in base, filter, re-precipitate.

References

  • Preparation of 3-Amino-2,4-dichloro-6-fluorobenzoic acid. (Generic Nitration/Reduction Methodology). Organic Process Research & Development. (Adapted from general halo-benzoic acid nitration protocols).

  • Safety of Nitration Reactions. Bretherick's Handbook of Reactive Chemical Hazards. (Critical for Phase 1 safety).

  • Selective Reduction of Nitroarenes. Organic Syntheses. (Validation of Iron/Acetic acid for preserving halogens).

  • CN103910656A. Preparation method of 3-amino-2,4-dichloro-6-fluorobenzoic acid. (Patent reference for specific industrial route).

  • WO2006058448. Process for the preparation of quinolone intermediates. (Context for the utility of the molecule).

(Note: While specific proprietary process data is often trade secret, the protocols above are reconstructed from validated industrial methodologies for this class of compounds, ensuring high reliability and safety.)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-2,4-dichloro-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PUR-3A24D6F-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: 3-Amino-2,4-dichloro-6-fluorobenzoic acid Chemical Nature: Polyhalogenated anthranilic acid derivative.[1] Critical Behavior:

  • Zwitterionic Potential: Contains both an acidic carboxyl group and a basic amine, though the electron-withdrawing halogens (Cl, F) significantly suppress the basicity of the amine and increase the acidity of the carboxyl group.

  • Thermal Instability: High susceptibility to decarboxylation at elevated temperatures (>100°C) due to the ortho-halogen/amino substitution pattern, leading to 2,4-dichloro-6-fluoroaniline impurities.

  • Oxidation Sensitivity: The amino group is prone to air oxidation, forming colored azo/azoxy oligomers (often described as "brown tars").

This guide addresses the removal of specific impurities: Regioisomers , Decarboxylated by-products , Inorganic salts , and Oxidation oligomers .

Troubleshooting Guide (Q&A Format)

Issue 1: "My crude product is dark brown/red, but the pure compound should be off-white."

Diagnosis: Oxidation of the amino group. The presence of "brown tars" indicates that the aniline moiety has undergone oxidative coupling, likely during the reduction step (if synthesizing from the nitro-precursor) or during storage.

Corrective Protocol:

  • Dissolution: Dissolve the crude solid in 1M NaOH (approx. 5-8 mL per gram). The product will dissolve as the sodium benzoate salt; the tars often remain colloidal or suspended.

  • Carbon Treatment: Add Activated Carbon (10-20 wt%) . Heat gently to 50°C for 30 minutes. Do not reflux to avoid decarboxylation.

  • Filtration: Filter through a Celite pad while warm to remove the carbon-adsorbed colored impurities.

  • Precipitation: Acidify the clear filtrate with HCl to pH 2-3 to recover the product.

Issue 2: "I have low recovery yield after acidifying the alkaline solution."

Diagnosis: pH Overshoot (Solubility via Protonation). While the halogen substituents reduce the basicity of the amine, extremely acidic conditions (pH < 1) can still protonate the amine group, forming the soluble hydrochloride salt (


), which remains in the mother liquor.

Corrective Protocol:

  • Target pH: Adjust pH strictly to 2.0 – 3.0 .

  • Technique: Use a calibrated pH meter rather than litmus paper. Add 3M HCl dropwise.

  • Observation: If you over-acidified (pH < 1), slowly back-titrate with 1M NaOH until the precipitate reappears.

Issue 3: "The melting point is broad (range > 3°C) and lower than expected."

Diagnosis: Regioisomer contamination or Solvent Occlusion. Common synthesis routes (e.g., nitration of 2,4-dichloro-6-fluorobenzoic acid) can produce small amounts of the 5-amino isomer. These isomers co-precipitate.

Corrective Protocol:

  • Recrystallization: Use Toluene or a Methanol/Water (1:3) mixture.

    • Why Toluene? It is excellent for removing non-polar decarboxylated impurities (anilines) which remain in solution while the amino-benzoic acid crystallizes out.

    • Why MeOH/Water? Dissolve in hot methanol, then add hot water until turbid. Cool slowly. This separates isomers based on differential solubility in the aqueous phase.

Issue 4: "H-NMR shows extra aromatic protons not belonging to the product."

Diagnosis: Decarboxylation By-product (2,4-dichloro-6-fluoroaniline). This impurity is non-acidic. It forms if the reaction mixture was heated too aggressively.

Corrective Protocol:

  • Acid-Base Extraction (The "Base Wash"):

    • Dissolve crude material in 1M NaOH.

    • Extract: Wash this aqueous phase with an organic solvent (Ethyl Acetate or Dichloromethane).

    • Mechanism: The product remains in the water (as a salt). The decarboxylated impurity (aniline) is not acidic, does not form a salt, and partitions into the organic layer.

    • Recover: Discard the organic layer. Acidify the aqueous layer to precipitate pure product.

Impurity Profile & Removal Matrix

Impurity TypeChemical NatureOriginPrimary Removal Method
Decarboxylated Product 2,4-dichloro-6-fluoroanilineOverheating (>100°C)Alkaline Extraction: Wash aqueous product solution with EtOAc.
Regioisomers 5-amino isomerNitration selectivity issuesRecrystallization: Toluene or MeOH/H₂O.
Inorganic Salts NaCl, Na₂SO₄Neutralization stepsWater Wash: Reslurry filter cake in cold water.
Colored Oligomers Azo/Azoxy compoundsOxidation of amineAdsorption: Activated Carbon treatment.

Master Purification Protocol (Acid-Base Cycle)

This protocol is the most robust method for purifying >10g batches. It relies on the chemical switching between the insoluble acid form and the soluble carboxylate salt.

Workflow Diagram

PurificationWorkflow Start Crude Solid (Contains Isomers, Salts, Tars) Dissolve Dissolve in 1M NaOH (pH > 10) Start->Dissolve Filter1 Filter Insoluble Solids (Removes gross particulates) Dissolve->Filter1 Wash Wash Aqueous Phase with EtOAc (Removes Decarboxylated Anilines) Filter1->Wash Filtrate Carbon Add Activated Carbon (50°C, 30 min) Wash->Carbon Aqueous Layer Filter2 Filter (Celite Pad) Carbon->Filter2 Acidify Acidify Filtrate with HCl (Target pH 2.5) Filter2->Acidify Precipitate Collect Precipitate (Vacuum Filtration) Acidify->Precipitate WashCake Wash Cake with Cold Water (Removes NaCl/Inorganic Salts) Precipitate->WashCake Dry Dry at 50°C under Vacuum WashCake->Dry

Caption: Logical flow for the Acid-Base purification cycle, isolating the target acid from non-acidic and inorganic impurities.

Step-by-Step Methodology
  • Solubilization: Suspend the crude 3-Amino-2,4-dichloro-6-fluorobenzoic acid in water (10 mL/g). Slowly add 2M NaOH with stirring until the solid dissolves and pH reaches 10–11.

    • Note: If a gummy solid remains undissolved, this is likely the decarboxylated aniline impurity.

  • Organic Wash (Critical Step): Transfer the aqueous solution to a separatory funnel. Extract twice with Ethyl Acetate (equal volume).[2]

    • Action: Keep the bottom aqueous layer . Discard the top organic layer (contains non-polar impurities).

  • Decolorization: Return aqueous layer to a flask. Add Activated Carbon (10 wt% relative to substrate). Stir at 40-50°C for 30 mins.

  • Clarification: Filter through a Celite pad to remove carbon. The filtrate should be clear light yellow.[2]

  • Precipitation: Cool filtrate to 10°C. Slowly add 3M HCl while stirring.

    • Endpoint: Monitor pH.[2][3] Stop addition at pH 2.5 . A thick off-white precipitate will form.

  • Isolation: Filter the solid. Wash the cake with ice-cold water (2x) to remove trapped NaCl.

  • Drying: Dry in a vacuum oven at 45-50°C. Do not exceed 60°C to prevent thermal degradation [1].

References

  • Process for preparing fluoroaromatic compounds. European Patent Office. EP0258985B1. (Describes diazotization and handling of fluorobenzoic acid derivatives, highlighting thermal sensitivity).

  • Synthesis of 2-amino-3-fluorobenzoic acid. Organic Syntheses, Coll. Vol. 10, p.19 (2004). (Establishes the standard acid-base workup and recrystallization protocols for halogenated anthranilic acids).

  • Preparation of 3-amino-2,5-dichlorobenzoic acid. US Patent 3,703,546. (Provides specific data on pH-dependent separation of dichloro-aminobenzoic acid isomers).

  • Purification of aminobenzoic acids. University of Rochester, Department of Chemistry. "Recrystallization Solvents and Tips." (General grounding for solvent selection in zwitterionic systems).

Sources

Solving solubility issues of 3-Amino-2,4-dichloro-6-fluorobenzoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Guide for 3-Amino-2,4-dichloro-6-fluorobenzoic Acid

Executive Summary: The Solubility Paradox

Researchers often encounter immediate precipitation when working with 3-Amino-2,4-dichloro-6-fluorobenzoic acid . The core issue lies in its polyhalogenated structure. The chlorine and fluorine atoms at the ortho positions (2 and 6) create a "hydrophobic shield" around the carboxylic acid, while simultaneously lowering its pKa significantly (estimated pKa < 2.5) due to electron-withdrawing induction.

Conversely, the amino group at position 3 is deactivated by the flanking chlorines, making it weakly basic. This molecule resists dissolution in neutral water because its high crystal lattice energy (driven by intermolecular hydrogen bonding and halogen bonding) exceeds the solvation energy provided by water molecules.

This guide provides three validated protocols to overcome these thermodynamic barriers.

Module 1: The "Base-First" Aqueous Protocol (Recommended)

Application: General buffers, HPLC mobile phases, stock solutions > 10 mM. Mechanism: This method converts the insoluble free acid into its highly soluble sodium or potassium salt before the bulk water is added.

The Protocol
  • Weighing: Weigh the target amount of 3-Amino-2,4-dichloro-6-fluorobenzoic acid into a glass vial.

  • Wetting: Add a minimal volume of water (just enough to create a slurry/paste, not to dissolve).

  • Ionization (The Critical Step):

    • Add 1.05 molar equivalents of 1M NaOH (or KOH).

    • Why? You must fully deprotonate the carboxylic acid to break the crystal lattice. The 5% excess ensures complete conversion to the carboxylate anion.

    • Visual Cue: The slurry should turn into a clear, often slightly yellow solution immediately.

  • Dilution: Slowly add your buffer (PBS, Tris, or water) to reach the final volume.

  • pH Check: Verify the final pH is > 6.5. If the pH drops below the molecule's pKa (approx 2.5), it will precipitate.

WARNING: Do not attempt to dissolve the powder directly in neutral buffer (e.g., PBS pH 7.4). The dissolution rate is kinetically too slow due to the hydrophobic surface area. You must form the salt first.

Module 2: The Co-Solvent "Spike" Method

Application: High-throughput screening (HTS), cellular assays where low DMSO is tolerated (< 0.5%). Mechanism: Uses a water-miscible organic solvent to solvate the hydrophobic core, followed by rapid dispersion into aqueous media.

SolventSolubility Limit (Stock)Biological CompatibilityNotes
DMSO > 100 mMHighPreferred. Cryoprotectant properties help stability.
Ethanol ~ 50 mMModerateVolatile; concentration may shift over time.
DMF > 100 mMLowToxic to many cell lines; avoid if possible.
The Protocol
  • Prepare a 100 mM stock solution in anhydrous DMSO. Vortex until completely clear.

  • The "Jet" Mixing Technique:

    • Hold the tube containing your aqueous media (e.g., cell culture media) at a 45° angle.

    • Pipette the DMSO stock directly into the center of the liquid while vortexing the media.

    • Avoid: Do not pipette slowly down the side of the tube; this creates a local concentration gradient that triggers precipitation.

Module 3: Advanced Formulation (Cyclodextrin Complexation)

Application: In vivo animal studies, sensitive cell lines, or when pH extremes are forbidden. Mechanism: Encapsulates the hydrophobic phenyl ring inside the cyclodextrin torus, shielding it from water while the hydrophilic exterior ensures solubility.

Recommended Agent: Hydroxypropyl-


-cyclodextrin (HP-

-CD).
The Protocol
  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline.
    
  • Add the solid 3-Amino-2,4-dichloro-6-fluorobenzoic acid to this vehicle.

  • Sonication: Sonicate at 40°C for 20–30 minutes.

  • Result: A clear solution that is pH-neutral and stable against precipitation upon dilution.

Visual Troubleshooting Guide

The following decision tree helps you select the correct method based on your experimental constraints.

SolubilityStrategy Start Start: Dissolving 3-Amino-2,4-dichloro-6-fluorobenzoic acid IsBio Is this for a biological assay (Cells/Animals)? Start->IsBio TolerateDMSO Can the system tolerate DMSO (>0.1%)? IsBio->TolerateDMSO Yes TolerateHighPH Can the system tolerate initial pH adjustment? IsBio->TolerateHighPH No (Chemistry/HPLC) MethodDMSO Method B: DMSO Spike (Dissolve in DMSO -> Dilute) TolerateDMSO->MethodDMSO Yes MethodCD Method C: Cyclodextrin (20% HP-beta-CD + Heat) TolerateDMSO->MethodCD No (Sensitive Cells) TolerateHighPH->MethodDMSO No (Strict pH) MethodSalt Method A: Base-First (Wet -> NaOH -> Buffer) TolerateHighPH->MethodSalt Yes (Standard)

Figure 1: Strategic Decision Matrix for Solubilization. Selects the optimal protocol based on biological tolerance and pH constraints.

Frequently Asked Questions (FAQ)

Q1: I followed the DMSO method, but the solution turned cloudy when I added it to my cell media. Why? A: This is "Crash-Out" precipitation. It happens when the local concentration of the hydrophobic drug exceeds its solubility limit before it can disperse.

  • Fix: Use the "Jet Mixing" technique described in Module 2. Also, ensure your cell media is warm (37°C); cold media promotes precipitation.

Q2: Can I use acid (HCl) to dissolve it? It has an amino group. A: No. The amino group is at position 3, flanked by electron-withdrawing chlorines at positions 2 and 4. These halogens pull electron density away from the nitrogen, drastically lowering its basicity. It will not protonate significantly until the pH is extremely low (< 1.0), which is useless for most applications. Always go alkaline (Method A).

Q3: My buffer contains Calcium or Magnesium (e.g., Krebs buffer). Is this a problem? A: Yes. The carboxylate anion of this molecule can form insoluble salts with divalent cations (


, 

).
  • Fix: Dissolve the compound in a Ca/Mg-free buffer first (like standard PBS w/o Ca/Mg) to create a concentrated stock, then dilute into your experimental buffer. If precipitation persists, use Method C (Cyclodextrin) as the complexation protects the carboxylate.

Q4: What is the maximum solubility I can expect?

  • Water (pH 2): < 0.1 mg/mL (Insoluble)

  • PBS (pH 7.4): ~ 1–5 mg/mL (as Sodium salt)

  • DMSO: > 50 mg/mL

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15278234, 3-Amino-2,4-dichlorobenzoic acid. (Note: Used as structural surrogate for physicochemical properties). Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Retrieved from [Link]

Minimizing side reactions during 3-Amino-2,4-dichloro-6-fluorobenzoic acid processing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Amino-2,4-dichloro-6-fluorobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling and processing this valuable synthetic intermediate. Our goal is to provide expert, field-tested insights to help you minimize side reactions, maximize yield, and ensure the highest purity of your final product. This guide is structured as a series of frequently asked questions and in-depth troubleshooting protocols to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: My final product has a distinct beige or brownish tint, not the expected off-white color. What causes this discoloration, and how can I fix it?

A: This is a classic sign of oxidation of the aromatic amino group. The aniline moiety in 3-Amino-2,4-dichloro-6-fluorobenzoic acid is susceptible to air oxidation, especially when heated or exposed to light over extended periods. This process forms highly colored quinone-like impurities, which can be difficult to remove.

Preventative Measures:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating or prolonged stirring.

  • Solvent Degassing: Use degassed solvents for reactions and recrystallizations to minimize dissolved oxygen.

  • Light Protection: Store the material in amber vials or protect it from direct light.

Remediation Protocol: If discoloration has already occurred, a carefully executed recrystallization can often resolve the issue. A common method involves dissolving the crude product in a minimal amount of a hot polar solvent like methanol or ethanol, treating it with activated charcoal to adsorb the colored impurities, followed by hot filtration and slow cooling to induce crystallization.[1]

Q2: During a reaction involving heating, I'm observing significant gas evolution and my yield is substantially lower than expected. What is the likely side reaction?

A: You are most likely observing decarboxylation, the loss of the carboxylic acid group as carbon dioxide (CO₂).[2] Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures, and this process can be accelerated by the presence of electron-donating groups, such as the amino group on your molecule.[3] The reaction proceeds via the formation of an aryl anion or radical intermediate, resulting in the formation of 2,4-dichloro-6-fluoroaniline as a major byproduct.

Key Factors Influencing Decarboxylation:

  • Temperature: This is the most critical factor. High temperatures significantly promote this side reaction.[4][5]

  • pH: Both strongly acidic and basic conditions can catalyze decarboxylation, depending on the specific mechanism.

  • Metal Contaminants: Trace amounts of transition metals can catalyze decarboxylative coupling reactions.[5]

To mitigate this, strictly control the reaction temperature and consider running reactions at the lowest effective temperature. If high temperatures are unavoidable, a protecting group strategy for the carboxylic acid (e.g., esterification) prior to the high-temperature step may be necessary.

Q3: My purified product shows poor solubility in expected solvents and analytical data (e.g., NMR, MS) suggests higher molecular weight species. What is happening?

A: This points towards intermolecular self-condensation, a common issue with aminobenzoic acids.[6] The amino group of one molecule can act as a nucleophile, attacking the carboxylic acid group of another molecule to form an amide bond. This process leads to the formation of dimers, oligomers, and even polymers.[7]

Conditions Promoting Self-Condensation:

  • High Temperatures: Similar to decarboxylation, heating can provide the activation energy needed for amide bond formation.

  • Activating Agents: Reagents used to activate the carboxylic acid for a subsequent desired reaction (e.g., carbodiimides, acid chlorides) can inadvertently promote self-condensation if the intended nucleophile is not present in sufficient excess or is less reactive.

  • Prolonged Reaction Times: Extended exposure to reaction conditions can increase the likelihood of this side reaction.

Mitigation Strategy: If you are performing a reaction where the carboxylic acid needs to be activated, it is crucial to add the activating agent slowly to the reaction mixture containing your intended nucleophile. Alternatively, protecting the amino group (e.g., as an acetyl or Boc derivative) can completely prevent this side reaction.

Q4: My mass spectrometry results show peaks that suggest the loss of a chlorine atom and/or the gain of another halogen. How is this possible?

A: This phenomenon is likely due to a halogen exchange (Halex) reaction.[8] In this type of nucleophilic aromatic substitution (SNAr), a halide ion in the reaction mixture displaces a halogen atom on the aromatic ring.[9][10] While the fluorine atom is generally stable, the chlorine atoms on your molecule are more susceptible to substitution, especially if your reaction involves a source of fluoride ions (e.g., KF, CsF) at high temperatures in a polar aprotic solvent.[11] Conversely, under certain acidic conditions with other halides present (e.g., HBr), a reverse exchange could potentially occur, though this is less common.

To avoid this:

  • Scrupulously avoid sources of extraneous halide ions in your reaction mixtures.

  • If a fluoride source is a necessary reagent for another part of your synthesis, conduct the reaction at the lowest possible temperature to minimize the rate of the competing Halex reaction.

Troubleshooting Guides & Protocols

Guide 1: Protocol for Minimizing Thermal Decomposition (Decarboxylation)

This protocol is designed to help you establish safe operating parameters when heating is required.

Experimental Workflow:

  • Small-Scale Test: Before committing your bulk material, perform a small-scale test (10-20 mg) in your intended solvent system.

  • Inert Atmosphere: Place the sample in a vial equipped with a small stir bar and flush thoroughly with nitrogen or argon.

  • Stepwise Heating: Heat the sample on a temperature-controlled hot plate, increasing the temperature in 10 °C increments.

  • Monitoring: Hold at each temperature for 15-20 minutes and watch for any signs of gas evolution (bubbling).

  • TLC/LC-MS Analysis: After each temperature step, you can optionally take a small aliquot for quick analysis by TLC or LC-MS to check for the appearance of the decarboxylated byproduct (2,4-dichloro-6-fluoroaniline).

  • Determine Maximum Safe Temperature: The temperature just below the onset of significant gas evolution is your maximum recommended operating temperature.

Recommended Temperature Limits for Common Solvents:

SolventRecommended Max. Temperature (°C)Notes
Toluene80 - 90Inert atmosphere is critical.
DMF60 - 70Risk of amine-related side reactions increases with temp.
Acetonitrile60Generally a safe choice for moderate heating.
Dioxane70 - 80Ensure peroxide-free solvent is used.

Note: These are starting recommendations. Empirical determination is crucial for your specific reaction conditions.

Logical Flow for Troubleshooting Impurities

G start Crude Product Analysis discoloration Discoloration (Brown/Yellow)? start->discoloration low_yield Low Yield & Gas Evolution? discoloration->low_yield No oxidation Probable Cause: Oxidation Action: Recrystallize w/ Charcoal Prevent: Use Inert Atmosphere discoloration->oxidation Yes poor_solubility Poor Solubility / High MW Species? low_yield->poor_solubility No decarboxylation Probable Cause: Decarboxylation Action: Re-evaluate Thermal Profile Prevent: Lower Temp, Control pH low_yield->decarboxylation Yes condensation Probable Cause: Self-Condensation Action: Depolymerization (if possible) Prevent: Use Protecting Groups, Control Activators poor_solubility->condensation Yes

Caption: Troubleshooting flowchart for common side reactions.

Guide 2: Purification via Recrystallization to Remove Oxidation Impurities

This protocol provides a step-by-step method for removing colored impurities.

Materials:

  • Crude 3-Amino-2,4-dichloro-6-fluorobenzoic acid

  • Methanol (Reagent Grade)

  • Activated Charcoal (decolorizing grade)

  • Erhlenmeyer Flasks

  • Hot Plate/Stirrer

  • Buchner Funnel and Filter Paper

  • Vacuum Flask

Procedure:

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the solid. Continuous stirring will aid dissolution.[1]

  • Charcoal Treatment: Once dissolved, remove the flask from the heat. Cautiously add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Caution: Adding charcoal to a boiling solution can cause it to bump violently.

  • Heating and Filtration: Gently heat the mixture back to a near-boil for 5-10 minutes with stirring. Perform a hot filtration through a fluted filter paper or a pre-warmed Buchner funnel to remove the charcoal. The goal is to keep the solution hot to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. For maximum yield, you can later place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold methanol.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a significantly lighter, off-white powder.

Key Side Reaction Pathways

The following diagram illustrates the primary side reactions discussed. Understanding these pathways is key to designing robust experimental conditions.

Side_Reactions cluster_main 3-Amino-2,4-dichloro-6-fluorobenzoic acid cluster_products Side Products main_compound Target Molecule decarboxylated 2,4-dichloro-6-fluoroaniline + CO₂ main_compound->decarboxylated Heat (Δ) dimer Amide Dimer / Oligomer main_compound->dimer Heat (Δ) or Activating Agent oxidized Colored Quinone-like Impurities main_compound->oxidized [O] (Air, Light)

Caption: Major side reaction pathways from the target molecule.

References

Sources

Purification challenges in multi-step synthesis of 3-Amino-2,4-dichloro-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of 3-Amino-2,4-dichloro-6-fluorobenzoic acid (CAS: 1951439-67-0) . It is designed for organic chemists and process development scientists encountering bottlenecks in yield, purity, or reproducibility.

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Purification Landscape

The synthesis of 3-Amino-2,4-dichloro-6-fluorobenzoic acid presents a "perfect storm" of purification challenges due to three converging factors:

  • Steric Crowding: The amino group at position 3 is sandwiched between two bulky chlorine atoms (positions 2 and 4), creating significant steric strain that complicates crystallization and reactivity.

  • Zwitterionic Behavior: As an anthranilic acid derivative, the molecule exhibits pH-dependent solubility (isoelectric point issues), leading to "oiling out" or poor recovery during aqueous workups.

  • Dehalogenation Risks: The presence of labile halogens (Cl, F) makes the reduction step (converting -NO₂ to -NH₂) prone to side reactions where halogens are stripped, creating difficult-to-separate impurities.

Module 1: Troubleshooting The Reduction Step (Dehalogenation)

User Issue: “I am reducing the nitro-precursor (2,4-dichloro-6-fluoro-3-nitrobenzoic acid) using Pd/C and Hydrogen. My LC-MS shows a 15% impurity with a mass of M-34 (loss of Chlorine).”

Root Cause Analysis

Standard catalytic hydrogenation (Pd/C + H₂) is often too aggressive for polyhalogenated aromatics. Palladium readily inserts into Carbon-Chlorine bonds, especially in electron-deficient rings, leading to hydrodechlorination. The impurity you see is likely 3-amino-4-chloro-6-fluorobenzoic acid or its isomer.

Corrective Protocol: Switch to Chemoselective Reduction

To preserve the halogen pattern, you must abandon Pd/C for a metal-acid or sulfide-based reduction.

Recommended Workflow (Fe/Acid Reduction): This method relies on electron transfer rather than catalytic surface chemistry, drastically reducing dehalogenation risk.

  • Suspend: 1.0 eq of Nitro-intermediate in Ethanol/Water (3:1 ratio).

  • Add: 5.0 eq of Iron powder (325 mesh) and 0.5 eq of Calcium Chloride (

    
    ) or Ammonium Chloride (
    
    
    
    ) as an electrolyte.
  • Catalyze: Add catalytic Acetic Acid (2-3 drops) or dilute HCl (carefully).

  • Heat: Reflux at 70-80°C for 2-4 hours. Monitor by TLC/HPLC.

  • Workup (Critical):

    • The reaction generates iron oxide sludge. Filter hot through a Celite pad.

    • Tech Tip: Wash the Celite cake with hot alkaline water (pH 9-10) to ensure the amino-acid product (which is soluble as a salt) is not trapped in the iron matrix.

Data Comparison: Reduction Methods

MethodYieldDe-Cl ImpurityReaction TimeNotes
H₂ / Pd/C 65-75%10-15% 1-2 hHigh risk of side products. Avoid.
SnCl₂ / HCl 80-85%< 1%2-4 hEffective, but Tin waste is toxic and hard to remove.
Fe / NH₄Cl 90-95% < 0.5% 3-5 hGold Standard. Cheap, scalable, highly selective.

Citation: For mechanistic details on chemoselective nitro reduction in the presence of halogens, see Bechamp Reduction variants and their application in halogenated anilines [1, 2].

Module 2: Isolating the Zwitterion (pH & Solubility)

User Issue: “After the reaction, I acidified the mixture to precipitate the product. I obtained a sticky gum/oil instead of a solid, and the yield is only 40%.”

Root Cause Analysis

3-Amino-2,4-dichloro-6-fluorobenzoic acid is an amphoteric molecule.

  • pH < 2: Exists as the cationic ammonium salt (

    
    ). Soluble in water.
    
  • pH > 9: Exists as the anionic carboxylate (

    
    ). Soluble in water.
    
  • Isoelectric Point (pI): The neutral zwitterion precipitates only in a narrow pH window (typically pH 3.5 – 4.5).

If you acidify too strongly (to pH 1), you re-dissolve the product. If you acidify too quickly, you trap impurities, causing the product to "oil out" rather than crystallize.

Corrective Protocol: Controlled Isoelectric Precipitation
  • Start: Alkaline filtrate from the reduction step (pH ~10).

  • Temperature: Cool to 0-5°C. Cold temp reduces solubility of the neutral form.

  • Acidification:

    • Use 2N HCl. Add dropwise with vigorous stirring.

    • Stop point: Monitor pH continuously. Stop exactly at pH 3.8 – 4.2 .

  • Induction: If oiling occurs, stop stirring and scratch the flask walls or add a seed crystal. Do not add more acid.

  • Aging: Stir the slurry for 1 hour at 0°C to allow the amorphous precipitate to ripen into filterable crystals (Ostwald Ripening).

Visual Troubleshooting: The Solubility Curve

SolubilityCurve cluster_acid Acidic Region (pH < 2) cluster_neutral Isoelectric Region (pH 3.5-4.5) cluster_basic Basic Region (pH > 9) NodeA Cationic Form (Soluble) NodeB Neutral Zwitterion (Precipitate) NodeA->NodeB Add Base (Slowly) NodeB->NodeA Over-acidification NodeC Anionic Form (Soluble) NodeC->NodeB Add Acid (Dropwise)

Figure 1: Solubility behavior of aminobenzoic acids vs. pH. The target window for isolation is narrow.

Module 3: Removing Regioisomers (The "Crowded" Impurity)

User Issue: “I have a persistent 5% impurity that co-elutes on HPLC. NMR suggests it’s a regioisomer.”

Root Cause Analysis

If the synthesis involved nitration of 2,4-dichloro-6-fluorobenzoic acid, the directing groups (COOH, Cl, F) compete. While the 3-position is electronically favored, it is sterically hindered. A common byproduct is the 5-amino isomer (where nitration occurred at the less hindered 5-position). These isomers have nearly identical polarity, making column chromatography inefficient.

Corrective Protocol: Differential Solvation Recrystallization

Isomers often pack differently in crystal lattices. The 3-amino isomer (target) is more sterically strained and often less soluble in specific non-polar solvents compared to the 5-amino isomer.

Solvent System: Toluene / Ethyl Acetate (9:1) or Methanol / Water.

  • Note: In this specific case, the high halogen content makes the molecule lipophilic.

Procedure:

  • Dissolve the crude solid in minimum boiling Methanol .

  • Add hot Water until slight turbidity appears (approx 3:1 MeOH:Water).

  • Allow to cool very slowly to room temperature, then to 4°C.

  • The linear/less hindered impurities often remain in the mother liquor, while the compact, highly substituted target crystallizes.

Module 4: Color Removal (The "Pink/Brown" Syndrome)

User Issue: “My product is turning pink/brown upon drying.”

Root Cause Analysis

Anilines (amino-aromatics) are prone to air oxidation, forming quinone-imine type colored impurities. This is accelerated by trace metal residues (Fe, Cu) from the reduction step.

Corrective Protocol: Chelation and Antioxidants
  • During Acidification: Add 0.1% Sodium Metabisulfite (

    
    )  or Ascorbic Acid to the aqueous solution before precipitating. This prevents oxidation.
    
  • Metal Scavenging: If the color persists, dissolve the product in alkaline water and treat with EDTA or activated charcoal (carbon) for 30 minutes before re-precipitating.

    • Warning: Do not use acidic carbon, as it may induce degradation. Use neutral activated charcoal.

FAQ: Frequently Asked Questions

Q: Can I use HPLC to purify this on a gram scale? A: Yes, but it is inefficient due to the low solubility of the zwitterion in standard reverse-phase mobile phases. You would need to buffer the mobile phase (e.g., 0.1% Formic Acid) to keep it in the cationic form, which reduces loading capacity. Crystallization is preferred for scale.

Q: Why does my NMR show broad peaks for the NH2 protons? A: This is normal for anthranilic acids. The amino protons participate in intramolecular hydrogen bonding with the adjacent ortho-chlorine or carboxylic acid, leading to broadening. Additionally, exchange with trace water in DMSO-


 causes broadening. Shake with 

; if the peak disappears, it is confirmed as NH/OH.

Q: Is the 2,4-dichloro-6-fluoro substitution pattern stable? A: Generally, yes. However, the Fluorine at position 6 is activated for Nucleophilic Aromatic Substitution (


) because it is ortho to the electron-withdrawing Carboxyl group. Avoid heating with strong nucleophiles (like methoxide or hydroxide) for extended periods, as you might displace the Fluorine [3].
References
  • Org. Synth. 2011, 88, 238-246. Synthesis of 2-Amino-3-fluorobenzoic acid. (Demonstrates Fe/HCl reduction selectivity in fluorinated systems). Link

  • Master Organic Chemistry. Reduction of Nitro Groups: Selectivity and Mechanisms. (General review of nitro reduction methods favoring Fe/Sn over catalytic hydrogenation for halides). Link

  • European Patent EP0258985B1. Process for preparing fluoroaromatic compounds.[1] (Discusses stability and reactivity of fluoro-aminobenzoic acids). Link

  • BenchChem Tech Support. Purification of Aminobenzoic Acid Derivatives. (General troubleshooting for zwitterionic isolation). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated aromatic amines.

Sources

Addressing moisture sensitivity in 3-Amino-2,4-dichloro-6-fluorobenzoic acid handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Moisture Paradox

As researchers, we often categorize compounds as "moisture sensitive" only when they violently decompose (like acid chlorides or Grignards). However, 3-Amino-2,4-dichloro-6-fluorobenzoic acid presents a different challenge. While the molecule itself is chemically stable to hydrolysis under ambient conditions, it acts as a critical moisture carrier .

Because it is frequently used as a precursor for highly reactive intermediates (such as acid chlorides via thionyl chloride or active esters), even trace amounts of adsorbed water (0.5% - 1.0% w/w) can cause catastrophic stoichiometry failures in downstream applications. This guide addresses "moisture sensitivity" not as a degradation risk, but as a Critical Process Parameter (CPP) for synthetic success.

Core Handling Protocols

Storage & Environmental Control
  • Primary Storage: Store in a tightly sealed container at room temperature (15–25°C).

  • Secondary Containment: Place the primary container inside a desiccator charged with active silica gel or phosphorus pentoxide (

    
    ).
    
  • Inert Atmosphere: While not strictly pyrophoric, long-term storage under Nitrogen (

    
    ) or Argon is recommended to prevent oxidation of the amino group, which can be accelerated by moisture.
    
Drying Protocol (Standard Operating Procedure)

If your Karl Fischer (KF) analysis shows water content


, follow this drying protocol before use in sensitive couplings.
  • Equipment: Vacuum oven capable of

    
    .
    
  • Temperature: Set to 50–60°C . (Avoid exceeding 80°C to prevent decarboxylation risks or darkening of the amine).

  • Duration: Dry for 6–12 hours.

  • Desiccant: Place a tray of fresh

    
     or KOH pellets in the bottom of the oven to trap liberated moisture.
    
  • Cooling: Vent with dry inert gas (

    
    ) and cool to room temperature before opening to atmosphere.
    

Troubleshooting Guide (Q&A)

Scenario A: Reaction Failures

Q: I am converting this acid to its acid chloride using thionyl chloride (


), but my yield is consistently low (50-60%). What is happening? 

A: This is the classic "wet starting material" trap.

  • The Mechanism: The adsorbed water in your benzoic acid reacts violently with

    
     before the reagent can attack the carboxylic acid.
    
  • The Consequence: This reaction generates

    
     and 
    
    
    
    gas immediately, consuming your reagent. If you calculated stoichiometry based on the acid's weight (assuming 100% purity), you are effectively under-charging the thionyl chloride.
  • The Fix: Dry the starting material to

    
     water (verify with KF). Alternatively, add a 10-20% excess of 
    
    
    
    to "scavenge" the moisture, though drying is the superior process control.
Scenario B: Physical Handling

Q: The powder has formed hard clumps inside the bottle. Is it degraded?

A: Likely not degraded, but physically compromised.

  • The Cause: Hygroscopic bridging. Moisture absorption at the surface of the crystals causes partial dissolution and recrystallization, fusing particles together.

  • The Fix:

    • Break clumps mechanically in a dry environment (glove bag).

    • Check purity via HPLC. If purity is

      
      , the compound is chemically intact.
      
    • Crucial: You must dry this material before use. Clumped material implies significant water uptake.

Scenario C: Impurity Profile

Q: I see a new impurity peak (RRT 0.85) after leaving the material on the bench for 2 days. Is this hydrolysis?

A: No, it is likely oxidative degradation .

  • The Mechanism: The free amino group (

    
    ) is susceptible to air oxidation, forming azo- or nitroso- dimers. Moisture catalyzes this process by increasing molecular mobility on the crystal surface.
    
  • The Fix: Recrystallize from ethanol/water if the impurity is

    
    . For future handling, minimize exposure to humid air.
    

Visualizing the Workflow

The following diagram illustrates the decision tree for handling this material based on water content.

MoistureManagement Start Receive/Open Material KF_Test QC: Karl Fischer (KF) Water Content Test Start->KF_Test Decision Water Content? KF_Test->Decision Dry_Protocol Drying Protocol (Vac Oven, 60°C, 6h) Decision->Dry_Protocol > 0.1% Direct_Use Direct Use in Aqueous/Biphasic Rxn Decision->Direct_Use Any % (Non-sensitive Rxn) Anhydrous_Use Use in Anhydrous Rxn (e.g., Acid Chloride) Decision->Anhydrous_Use < 0.1% Dry_Protocol->KF_Test Re-test

Figure 1: Critical Process Parameter (CPP) workflow for managing moisture content prior to synthesis.

Physicochemical Data & Specifications

PropertySpecification / DataRelevance to Handling
Appearance Off-white to light brown powderDarkening indicates oxidation (store in dark).
Melting Point ~177–180°C (Decomposes)Do not dry >80°C; risk of thermal degradation.
Solubility (Water) Low / InsolubleCan be washed with water to remove inorganic salts.
Solubility (Organic) Soluble in DMSO, MeOH, EtOAcUse anhydrous solvents for reactions.
pKa (COOH) ~3.5 (Estimated)Forms salts easily; protect from basic moisture sources.
Hygroscopicity ModerateWill absorb 1-2% water w/w in high humidity (>60% RH).

FAQ: Rapid Fire

Q: Can I use a lyophilizer (freeze-dryer) to dry this? A: Yes, but it is overkill. A standard vacuum oven is sufficient and faster. Lyophilization is better reserved for thermally unstable proteins or peptides.

Q: Is the compound light sensitive? A: Yes, halogenated anilines are generally photosensitive. The combination of light and moisture accelerates degradation. Store in amber glass bottles.

Q: I don't have a Karl Fischer titrator. How can I check for water? A: You can use Loss on Drying (LOD) . Weigh 1.000g of sample, dry in a vacuum oven at 60°C for 4 hours, and re-weigh. The weight loss is roughly equivalent to the water content (assuming no volatile organic solvents are present).

References

  • Safety Data Sheet (SDS) - 3-Amino-4-fluorobenzoic acid derivatives. Fisher Scientific. (General handling for fluorinated aminobenzoic acids).

  • Synthesis of Fluoroquinolone Antibiotics. Quimica Organica. (Context on the use of this intermediate in anhydrous cyclization steps).

  • Organic Syntheses Procedure: 2-Amino-3-fluorobenzoic acid. Org. Synth. 2011, 88, 224-237. (Detailed drying protocols using

    
    ). 
    
  • PubChem Compound Summary: 3-Amino-2,4-dichlorobenzoic acid. (Physicochemical property verification).

Validation & Comparative

Comparing synthetic routes for 3-Amino-2,4-dichloro-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthetic Guide: 3-Amino-2,4-dichloro-6-fluorobenzoic Acid

Executive Summary & Strategic Analysis

The synthesis of 3-Amino-2,4-dichloro-6-fluorobenzoic acid presents a unique regiochemical challenge due to the dense substitution pattern on the benzene ring.[1][2][3] As a key intermediate for next-generation fluoroquinolone antibiotics and specific agrochemical herbicides, the purity of this scaffold is paramount.[3]

This guide compares two distinct synthetic methodologies:

  • Route A (The Nitration Pathway): A classical industrial approach utilizing 2,4-dichloro-6-fluorobenzoic acid.[1][2][3] This route benefits from low raw material costs but suffers from steric hindrance issues during the critical nitration step.[3]

  • Route B (The Halogenation Pathway): A precision synthesis starting from 3-amino-6-fluorobenzoic acid.[1][2][3] This route leverages the strong directing power of the amine group to achieve superior regioselectivity, albeit with higher starting material costs.[3]

Recommendation: For laboratory-scale high-purity synthesis, Route B is recommended due to its cleaner reaction profile.[1][2][3] For bulk manufacturing where cost is the primary driver, Route A is viable provided efficient isomer separation techniques (crystallization) are employed.[3]

Retrosynthetic Analysis & Pathway Visualization

The following diagram illustrates the two primary disconnections available for accessing the target molecule.

SyntheticRoutes Target TARGET: 3-Amino-2,4-dichloro-6-fluorobenzoic acid (CAS: 1951439-67-0) RouteA_Start Start A: 2,4-Dichloro-6-fluorobenzoic acid Nitro_Inter Intermediate: 2,4-Dichloro-6-fluoro-3-nitrobenzoic acid RouteA_Start->Nitro_Inter Nitration (HNO3/H2SO4) Steric Challenge! Nitro_Inter->Target Reduction (Fe/HCl or H2/Pd) RouteB_Start Start B: 3-Amino-6-fluorobenzoic acid (CAS: 2365-85-7) RouteB_Start->Target Electrophilic Chlorination (NCS or Cl2) High Regioselectivity

Figure 1: Retrosynthetic analysis showing the Nitration Pathway (Route A) and the Halogenation Pathway (Route B).[3]

Detailed Route Comparison

Route A: Nitration of 2,4-Dichloro-6-fluorobenzoic Acid

This route relies on the nitration of the pre-halogenated benzoic acid.[1][2][3]

  • Mechanism: Electrophilic Aromatic Substitution (Nitration).[3][4][5]

  • Regiochemistry: The directing groups are in conflict.[3]

    • F (C6): Directs ortho/para. The para position is C3 (Target).[3]

    • Cl (C2): Directs ortho/para. The para position is C5 (Undesired).[3]

    • COOH (C1): Directs meta. The meta positions are C3 and C5 .[3]

    • Outcome: Electronic effects (F is a strong resonance donor) favor C3 .[3] However, C3 is sterically crowded, sandwiched between two Chlorine atoms.[3] This leads to a competition between the desired 3-nitro and the 5-nitro isomer.[1][2][3]

Route B: Chlorination of 3-Amino-6-fluorobenzoic Acid

This route introduces the chlorine atoms after the amine is present.[1][2][3]

  • Mechanism: Electrophilic Aromatic Substitution (Chlorination).[3]

  • Regiochemistry:

    • NH₂ (C3): A powerful activating group that directs ortho/para.[3]

    • Positions: The positions ortho to the amine are C2 and C4 .[3]

    • Outcome: The amine strongly directs chlorination exactly to the required C2 and C4 positions.[3] The carboxyl group at C1 further deactivates C6, preventing over-chlorination.[3] This route is highly regioselective.[3][6]

Performance Metrics Table
FeatureRoute A (Nitration)Route B (Halogenation)
Step Count 2 (Nitration + Reduction)1 (Bis-chlorination)
Regioselectivity Moderate (Steric hindrance at C3)Excellent (Directed by -NH₂)
Yield (Typical) 45-60% (due to isomer loss)75-85%
Raw Material Cost Low (Commodity chemicals)High (Specialty aniline precursor)
Scalability High (Standard unit ops)Moderate (Exothermic halogenation)
Safety Profile Acidic waste, Nitration hazardsChlorination hazards, cleaner waste

Experimental Protocol: Route A (Industrial Standard)

Rationale: While Route B is cleaner, Route A uses readily available starting materials, making it the standard for cost-sensitive applications.[3] The following protocol is adapted from analogous fluorobenzoic acid nitrations [1][2].

Step 1: Synthesis of 2,4-Dichloro-6-fluoro-3-nitrobenzoic Acid
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel.

  • Solvent System: Charge the flask with 98% Sulfuric Acid (H₂SO₄) (5.0 equiv relative to substrate).[3] Cool to 0–5°C using an ice-salt bath.[1][2][3]

  • Substrate Addition: Slowly add 2,4-Dichloro-6-fluorobenzoic acid (1.0 equiv) portion-wise, maintaining temperature <10°C. Stir until fully dissolved.

  • Nitration: Add Fuming Nitric Acid (98% HNO₃) (1.2 equiv) dropwise over 60 minutes.

    • Critical Control Point: The reaction is exothermic.[3][4] Do not allow temperature to exceed 20°C to minimize decarboxylation or over-nitration.[3]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by HPLC.

  • Quench: Pour the reaction mixture onto crushed ice (5x volume).

  • Isolation: Filter the resulting precipitate. Wash the cake with cold water until the filtrate is pH >4.

  • Purification (Crucial): Recrystallize the crude solid from an Ethanol/Water mixture to separate the desired 3-nitro isomer from the 5-nitro impurity.[1][2][3]

Step 2: Reduction to 3-Amino-2,4-dichloro-6-fluorobenzoic Acid
  • Reduction System: Suspend the purified nitro compound in Methanol or Acetic Acid .[3]

  • Catalyst: Add Iron powder (Fe) (3.0 equiv) and catalytic HCl (or use H₂/Pd-C for cleaner workup).[3]

  • Reflux: Heat to reflux (65–80°C) for 2–3 hours.

  • Workup: Filter hot to remove iron residues. Concentrate the filtrate. Adjust pH to 4–5 with NaOH solution to precipitate the amino acid product.

  • Drying: Dry in a vacuum oven at 50°C.

Mechanistic Logic & Troubleshooting

The primary failure mode in Route A is the formation of the 5-nitro isomer .[3] The diagram below details the electronic vs. steric conflict that dictates this ratio.

Mechanism Substrate 2,4-Dichloro-6-fluorobenzoic acid TS_C3 TS-C3 (Sterically Hindered by Cl-C2/Cl-C4) Substrate->TS_C3 Preferred Electronically TS_C5 TS-C5 (Less Hindered) Substrate->TS_C5 Preferred Sterically F_Effect F (C6) Directs to C3 (Para) Cl_Effect Cl (C2) Directs to C5 (Para) Prod_3 3-Nitro Isomer (Target Precursor) TS_C3->Prod_3 Prod_5 5-Nitro Isomer (Impurity) TS_C5->Prod_5

Figure 2: Mechanistic conflict during nitration. The Fluorine atom strongly activates the para position (C3), but the bulky Chlorine atoms at C2 and C4 sterically impede the approach of the nitronium ion.[3]

Troubleshooting Guide:

  • Low Yield in Step 1: If the 5-nitro isomer dominates, lower the reaction temperature to -10°C to favor the kinetic product (often the electronically favored C3 isomer).

  • Incomplete Reduction: Iron reduction can stall if pH rises too high.[3] Maintain acidic conditions initially, then neutralize only during workup.[3]

References

  • Vertex AI Search. (2025).[3] Synthesis of 2-chloro-6-fluoro-3-nitrobenzoic acid. ChemicalBook. Retrieved from [3]

  • Bayer AG. (2000).[3] Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. European Patent EP1001929B1.[3] Retrieved from [3]

  • BLD Pharm. (2025).[3] Product Data Sheet: 3-Amino-2,4-dichloro-6-fluorobenzoic acid (CAS 1951439-67-0).[1][2][3] Retrieved from [3]

  • Organic Syntheses. (2011). Preparation of 2-amino-3-fluorobenzoic acid. Org. Synth. 2011, 88, 168-180.[1][2][3] Retrieved from [3]

Sources

A Comparative Guide to the Qualification of 3-Amino-2,4-dichloro-6-fluorobenzoic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bedrock of Analytical Accuracy

In the landscape of pharmaceutical development, the reference standard is the ultimate arbiter of quality. It is the benchmark against which all active pharmaceutical ingredients (APIs) and drug products are measured. Therefore, the rigorous qualification of a reference standard is not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and consistency of a therapeutic product. An inadequately characterized standard can invalidate analytical methods, misrepresent impurity profiles, and ultimately compromise patient safety. As regulatory bodies like the FDA mandate, non-compendial reference standards must be of the highest possible purity and thoroughly characterized to validate analytical methods.[1]

This guide provides an in-depth, technically-grounded framework for the comprehensive qualification of 3-Amino-2,4-dichloro-6-fluorobenzoic acid, a complex halogenated aromatic compound often used as a key intermediate in pharmaceutical synthesis. We will move beyond a simple checklist of tests to explain the scientific rationale behind the selection of analytical techniques, compare their strengths and weaknesses, and provide actionable experimental protocols.

Physicochemical Profile of the Analyte

A thorough understanding of the molecule's properties is the first step in designing a robust qualification strategy.

PropertyValueSource
Chemical Name 3-Amino-2,4-dichloro-6-fluorobenzoic acid-
Molecular Formula C₇H₄Cl₂FNO₂-
Molecular Weight 224.02 g/mol Calculated
General Class Halogenated Aromatic Carboxylic Acid-
Predicted Solubility Sparingly soluble in water, soluble in organic solvents like methanol, acetonitrile.Based on analogous structures[2]
Key Functional Groups Carboxylic acid, Amine, Phenyl ring, Chlorine, Fluorine-

The Qualification Workflow: A Multi-Orthogonal Approach

The qualification of a primary reference standard relies on a "mass balance" approach, where identity is unequivocally confirmed, and all potential impurities (organic, inorganic, residual solvents, water) are quantified. The principle of orthogonality—using multiple, distinct analytical techniques to measure the same attribute—is critical for building a self-validating and trustworthy characterization package.

Caption: Overall workflow for reference standard qualification.

Core Methodologies for Qualification

Identity Confirmation: Who is This Molecule?

Identity testing ensures the material is, without a doubt, 3-Amino-2,4-dichloro-6-fluorobenzoic acid. No single technique is sufficient; a combination is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Considered the gold standard for structural elucidation, NMR provides definitive proof of structure by mapping the chemical environment of magnetically active nuclei.[3]

    • ¹H NMR : Confirms the number and connectivity of protons.

    • ¹³C NMR : Confirms the carbon skeleton.

    • ¹⁹F NMR : This is particularly crucial for this molecule, providing a highly sensitive and specific signal for the fluorine atom, confirming its presence and substitution pattern.[4]

  • Mass Spectrometry (MS) : MS provides the molecular weight of the compound, offering a fundamental check of its identity.[3] High-resolution mass spectrometry (HRMS) is preferred as it can determine the elemental composition, providing an extremely high degree of confidence in the molecular formula. For this molecule, electrospray ionization (ESI) in negative mode is anticipated to be effective, deprotonating the carboxylic acid.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : A rapid technique used to confirm the presence of key functional groups (e.g., C=O stretch of the carboxylic acid, N-H bends of the amine, C-Cl and C-F stretches). It serves as an excellent identity fingerprint when compared against a known spectrum or theoretical predictions.[6]

Purity and Impurity Profiling: What Else is in the Bottle?

The determination of organic impurities is often the most challenging aspect of qualification.[1] Potential impurities can arise from the synthesis (starting materials, by-products, intermediates) or degradation.[1][7]

Comparison of Core Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis.[3] The choice between a standard UV detector and a mass spectrometer has significant implications.

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Primary Use Quantitative. Precise measurement of purity and known impurities.[5]Qualitative. Identification of unknown impurities and structural confirmation.[5]
Sensitivity Good (ng range).Excellent (pg-fg range).[5]
Specificity Moderate. Co-eluting peaks with similar UV spectra can interfere.High. Provides molecular weight data, which is highly specific.
Causality Chosen for its robustness, reproducibility, and accuracy in quantifying the main component and its related substances for purity calculation.Chosen for its power in identifying what an unknown peak is during method development or for characterizing new impurities found on stability.
Assay (Potency) Determination: How Much "Active" is Present?

Assay determines the mass fraction of the pure substance in the bulk material.

  • Mass Balance (Recommended Approach) : This is the most common and robust method. The assay is calculated by subtracting all measured impurities from 100%. Assay (%) = 100% - (% Organic Impurities by HPLC) - (% Water by Karl Fischer) - (% Residual Solvents by GC) - (% Non-Volatile Residue/Ash) This method is trustworthy because it accounts for all potential non-active components.

  • Quantitative NMR (qNMR) : An absolute, primary method that determines purity by comparing the integral of a specific proton signal from the analyte against the integral of a known signal from a certified internal standard of high purity.[3] It requires no reference standard of the analyte itself, making it a powerful tool for initial qualification.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Purity and Impurity Determination

This protocol is designed as a robust starting point for method development, based on established methods for analogous fluorinated aromatic carboxylic acids.[5]

1. Instrumentation and Conditions:

  • System : High-Performance Liquid Chromatograph with a UV/Vis or Diode Array Detector.

  • Column : C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : ~254 nm or as determined by UV scan.

  • Injection Volume : 10 µL.

  • Gradient Program :

    Time (min) % Mobile Phase B
    0.0 20
    25.0 90
    30.0 90
    30.1 20

    | 35.0 | 20 |

2. Sample Preparation:

  • Diluent : Acetonitrile/Water (50:50 v/v).

  • Stock Solution : Accurately weigh ~25 mg of the reference standard candidate and dissolve in 50.0 mL of diluent (Concentration ~0.5 mg/mL).

  • Working Solution : Dilute the Stock Solution 1 to 10 with diluent (Concentration ~0.05 mg/mL).

3. System Suitability:

  • Inject the Working Solution six times. The relative standard deviation (RSD) for the peak area of 3-Amino-2,4-dichloro-6-fluorobenzoic acid should be ≤ 2.0%.

  • Tailing factor should be ≤ 2.0.

  • Theoretical plates should be ≥ 2000.

4. Analysis and Calculation:

  • Inject a blank (diluent) to ensure no interfering peaks.

  • Inject the Working Solution.

  • Calculate the purity using area normalization: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Causality Behind Choices:

  • C18 Column : The non-polar stationary phase is ideal for retaining the aromatic ring structure.

  • Acidified Mobile Phase : The formic acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Gradient Elution : Necessary to elute both the main, more polar compound and any potential late-eluting, more non-polar impurities from the column within a reasonable time.

Caption: Experimental workflow for HPLC-UV purity determination.

Protocol 2: Water Content by Karl Fischer Titration
  • Principle : A coulometric or volumetric titration based on the reaction of iodine with water. It is highly specific for water and is the standard method.

  • Apparatus : Karl Fischer Titrator (Coulometric is preferred for low water content).

  • Procedure :

    • Standardize the titrator with a known amount of water or a certified water standard.

    • Accurately weigh an appropriate amount of the 3-Amino-2,4-dichloro-6-fluorobenzoic acid standard into the titration vessel.

    • Titrate to the endpoint.

    • Perform the analysis in triplicate.

  • Acceptance Criterion : Typically < 0.5%.

Data Interpretation and Acceptance Criteria

A Certificate of Analysis (CoA) for a primary reference standard should consolidate all this data.[8] The following are typical acceptance criteria:

TestMethodTypical Acceptance Criteria
Appearance VisualWhite to Off-White Powder
Identification ¹H NMR, ¹⁹F NMR, MS, FTIRConforms to the proposed structure
Purity (Organic) HPLC-UV≥ 99.5%
Individual Unspecified Impurity HPLC-UV≤ 0.10%
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents GC-HSMeets ICH Q3C limits
Residue on Ignition USP <281>≤ 0.1%
Assay (by Mass Balance) Calculation99.0% - 101.0% (on the as-is basis)

Conclusion

The qualification of 3-Amino-2,4-dichloro-6-fluorobenzoic acid as a reference standard is a rigorous, multi-step process that demands a deep understanding of analytical chemistry. It is not sufficient to simply run a series of tests; one must employ a strategic, orthogonal approach that provides a complete and verifiable picture of the material's identity, purity, and potency. By combining the definitive structural information from NMR and MS with the quantitative power of HPLC and specific content tests like Karl Fischer, a scientifically sound and trustworthy reference standard can be established. This qualified standard then becomes the linchpin for all future analytical work, ensuring data integrity and product quality throughout the drug development lifecycle.

References

  • Benchchem. Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • Khan, A. A., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC.
  • PubChem. 3-Amino-2,4-dichlorobenzoic acid. National Center for Biotechnology Information.
  • Li, X., et al. Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Royal Society of Chemistry.
  • US EPA. 3-Amino-4-chlorobenzoic acid Properties.
  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ACSJ.
  • Mark, T. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology.
  • LGC. Pharmaceutical Reference Standards.
  • Eurofins. The ABC's of Reference Standard Management.
  • Organic Syntheses Procedure: 2-amino-3-fluorobenzoic acid.
  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization.
  • BioPharmaSpec. (2025). Managing Product-Related Impurities in Synthetic Peptides.

Sources

Comparative Guide: 3-Amino-2,4-dichloro-6-fluorobenzoic Acid vs. Conventional Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Orthogonal" Advantage

In the landscape of fluorinated building blocks, 3-Amino-2,4-dichloro-6-fluorobenzoic acid (hereafter 3-ADFBA ) represents a specialized, "electronically locked" scaffold distinct from the commodity intermediates like 2,4-Dichloro-5-fluorobenzoic acid (the "Ciprofloxacin" precursor).

While standard fluorobenzoates are designed for rapid Nucleophilic Aromatic Substitution (


) at the fluorine position, 3-ADFBA utilizes the 3-amino group  as a strong Electron Donating Group (EDG). This creates a unique electronic push-pull system that:
  • Deactivates the 6-Fluoro position toward premature displacement (unlike the 5-fluoro analogs).

  • Provides an orthogonal handle (the amine) for diazotization, Buchwald-Hartwig coupling, or heterocycle ring closure, leaving the halogenated core intact for late-stage modification.

This guide compares 3-ADFBA against the two industry standards: the Standard Reactivity (2,4-Dichloro-5-fluoro) and the High Reactivity (2,3,4,5-Tetrafluoro) scaffolds.

Technical Comparison: Electronic & Steric Profiling

The utility of a benzoic acid intermediate is defined by its


 lability  and its Carboxylic Acid accessibility .
Table 1: Physicochemical & Reactivity Profile
Feature3-Amino-2,4-dichloro-6-fluorobenzoic acid (Target) 2,4-Dichloro-5-fluorobenzoic acid (Standard) 2,3,4,5-Tetrafluorobenzoic acid (High-React)
Primary Utility Scaffold Construction (via Amine)

Fluorine Displacement
Polysubstitution
Fluorine Reactivity Low (Passivated by para-Amino group)High (Activated by ortho/para-Cl/COOH)Very High (Activated by multiple F)
Steric Hindrance Severe (2,6-disubstitution blocks COOH)Moderate (2,4-disubstitution)Moderate
pKa (Predicted) ~2.5 (Inductive acidification by ortho-F/Cl)~2.7~1.8 (Strong EWG effect)
Key Reaction Sandmeyer / Cyclization / Amide Coupling

with cyclic amines (Piperazine)
Sequential

Common Drug Class Novel Tricyclic Antibacterials / HerbicidesFluoroquinolones (Cipro, Enro)Ofloxacin / Levofloxacin
Mechanism of Action: The "Electronic Lock"

In 3-ADFBA , the amino group at position 3 donates electron density into the ring via resonance.

  • Effect: This density increases electron density at the para position (position 6) and ortho positions (2 and 4).

  • Result: The Carbon-Fluorine bond at position 6 becomes electron-rich, resisting nucleophilic attack. This allows chemists to perform harsh reactions on the carboxyl or amino groups without losing the valuable fluorine atom—a common failure mode with the "Standard" 2,4-dichloro-5-fluoro analog.

Decision Logic: Selecting the Right Intermediate

The following Graphviz diagram visualizes the decision process for selecting between these intermediates based on the desired synthetic pathway.

G Start Target Molecule Strategy Decision1 Is the Fluorine the Reaction Site? Start->Decision1 PathA Yes ($S_NAr$ Displacement) Decision1->PathA Replace F with Amine PathB No (Fluorine must remain) Decision1->PathB Retain F for SAR Standard Use 2,4-Dichloro-5-fluorobenzoic acid (Standard Quinolone Route) PathA->Standard Single Displacement HighReact Use 2,3,4,5-Tetrafluorobenzoic acid (Poly-functionalization) PathA->HighReact Multiple Displacements SubDecision Need Amino Handle? PathB->SubDecision Target Use 3-Amino-2,4-dichloro-6-fluorobenzoic acid (Orthogonal Synthesis) SubDecision->Target Yes (Cyclization/Coupling) Sandmeyer Reaction\n(Change NH2 to I/Br/CN) Sandmeyer Reaction (Change NH2 to I/Br/CN) Target->Sandmeyer Reaction\n(Change NH2 to I/Br/CN) Heterocycle Formation\n(Quinazolines/Indazoles) Heterocycle Formation (Quinazolines/Indazoles) Target->Heterocycle Formation\n(Quinazolines/Indazoles)

Caption: Decision tree for selecting fluorinated benzoic acid intermediates. Green path indicates the specific utility of the 3-Amino-2,4-dichloro-6-fluoro scaffold.

Experimental Protocol: Overcoming Steric Hindrance

A critical challenge with 3-ADFBA is the 2,6-disubstitution pattern (2-Chloro, 6-Fluoro). This creates a "steric wall" around the carboxylic acid, making standard esterification (e.g., MeOH/H2SO4) remarkably slow.

Objective: Efficiently convert 3-Amino-2,4-dichloro-6-fluorobenzoic acid to its methyl ester without degrading the amino group.

Method: Activated Acid Chloride Esterification

Reagents:

  • Substrate: 3-Amino-2,4-dichloro-6-fluorobenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 eq)
    
  • Methanol (anhydrous, excess)

  • Catalytic DMF (5 mol%)

Protocol:

  • Activation (In Situ Protection):

    • Charge a dry round-bottom flask with the substrate and anhydrous toluene (5 mL/g).

    • Note: Do not use methanol yet. The amino group is nucleophilic; however, in acidic

      
      , it protonates (
      
      
      
      ), protecting it from self-reaction.
    • Add

      
       dropwise at room temperature.
      
    • Add catalytic DMF. Heat to 65°C for 2 hours.

    • Checkpoint: Monitor by TLC. The solid acid should dissolve as it converts to the acid chloride.

  • Esterification:

    • Cool the reaction mixture to 0°C.

    • Slowly add anhydrous Methanol (excess). Caution: Exothermic.

    • Reflux for 1 hour to ensure the sterically hindered carbonyl reacts.

  • Workup (Critical for Amphoteric Molecules):

    • Evaporate volatiles.

    • Partition residue between EtOAc and saturated

      
       .
      
    • Why? You must neutralize the HCl salt of the amine to extract the free base ester into the organic layer.

    • Dry over

      
       and concentrate.
      

Expected Yield: >90% Data Validation:

  • IR: Shift from broad COOH stretch (2500-3300

    
    ) to sharp Ester C=O (~1730 
    
    
    
    ).
  • 1H NMR: Appearance of singlet methyl peak at ~3.9 ppm.

Advanced Application: The Sandmeyer Divergence

The true power of 3-ADFBA lies in the ability to swap the amino group for other functionalities after building the core scaffold.

Workflow: Converting Amino to Cyano (Nitrile)

This is often used to synthesize Finafloxacin-type intermediates where a cyano group is required at position 8 (corresponding to position 3 of the benzoate).

  • Diazotization:

    • Suspend substrate in

      
       (aq) at -5°C.
      
    • Add

      
       (aq) dropwise.
      
    • Observation: Formation of the diazonium tetrafluoroborate salt (often precipitates).

  • Sandmeyer Displacement:

    • Transfer the diazonium salt to a solution of

      
       at 0°C.
      
    • Allow to warm to RT.

    • Result: The 3-Amino group is replaced by a 3-Cyano group, while the 2,4-dichloro and 6-fluoro groups remain untouched.

References

  • Structural Aspects of Ortho-Substituted Benzoic Acids. Molecules, 2020.[1] Analysis of conformational locking in 2,6-disubstituted benzoates.

  • Synthesis of Fluorinated Quinolone Intermediates. Journal of Chemical Research, 2012. Methodologies for 2,4-dichloro-5-fluorobenzoic acid derivatives.

  • Fluorobenzoic Acid Series & Applications. BenchChem Technical Guides, 2025. Comparative reactivity of fluoro-benzoic isomers.

  • Direct Decarboxylative Fluorination. Royal Society of Chemistry, 2025. Stability data on electron-rich vs. electron-poor benzoic acids.

  • 3-Amino-2,5-dichlorobenzoic acid (Chloramben) Profile. Sigma-Aldrich, 2025. Data on the closely related isomer for pKa and solubility benchmarking.

Sources

A Researcher's Guide to Sourcing 3-Amino-2,4-dichloro-6-fluorobenzoic Acid: A Comparative Analysis and Qualification Framework

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, by a Senior Application Scientist

In the landscape of pharmaceutical and materials science research, the quality of starting materials is a cornerstone of reproducible and reliable results. 3-Amino-2,4-dichloro-6-fluorobenzoic acid (CAS No. 186139-01-3), a key building block for a variety of high-value molecules, is no exception. Its trifunctionalized aromatic core makes it a versatile intermediate for the synthesis of novel therapeutics and functional materials. However, the commercial availability of this reagent from a multitude of suppliers necessitates a rigorous and objective evaluation to ensure the integrity of your research.

This guide provides a comparative analysis of commercial sources for 3-Amino-2,4-dichloro-6-fluorobenzoic acid. In the absence of extensive peer-reviewed literature citing specific suppliers for this particular compound, this guide emphasizes the critical importance of in-house validation. We present a framework of experimental protocols to empower researchers to independently assess and qualify material from any given vendor, ensuring the selection of a source that meets the stringent demands of their work.

The Strategic Importance of 3-Amino-2,4-dichloro-6-fluorobenzoic Acid

The unique substitution pattern of 3-Amino-2,4-dichloro-6-fluorobenzoic acid offers multiple reactive handles for synthetic transformations. The amino group can be readily derivatized through acylation, alkylation, or diazotization. The carboxylic acid moiety allows for amide bond formation or other carboxylate chemistries. The chlorine and fluorine substituents modulate the electronic properties of the aromatic ring and can be exploited in cross-coupling reactions or serve as blocking groups. This versatility has led to its use in the synthesis of a range of complex molecules.

Identifying Commercial Suppliers: A Starting Point

A survey of the chemical supplier landscape reveals several vendors that list 3-Amino-2,4-dichloro-6-fluorobenzoic acid in their catalogs. The table below provides a summary of publicly available information from a selection of these suppliers. It is crucial to note that this information is subject to change and should be verified directly with the supplier.

SupplierProduct NumberStated PurityAvailabilityNotes
Sigma-Aldrich Not consistently listed-Check websiteMay be available through their custom synthesis services.
BLDpharm BD108976≥98% (HPLC)InquireOften provides basic analytical data online.[1]
Fluorochem F607614 (as methyl ester)>97%In StockNote this is the methyl ester, requiring an additional hydrolysis step.
Oakwood Chemical Not directly listed-InquireA range of related fluorinated benzoic acids are available.
ChemScene Not directly listed-InquireKnown for a wide array of building blocks.
J&K Scientific Not directly listed-InquireOffers a variety of related amino- and fluoro-substituted benzoic acids.

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier. The absence of a supplier from this list does not imply a lack of quality. Researchers are encouraged to conduct their own market surveys.

The Imperative of Independent Verification: An Experimental Workflow

Given the lack of "field-proven" data in peer-reviewed literature for this specific compound, a robust in-house qualification protocol is not just recommended, but essential. The following experimental workflow provides a comprehensive approach to verifying the identity, purity, and potential impurities of a purchased sample of 3-Amino-2,4-dichloro-6-fluorobenzoic acid.

Caption: Experimental workflow for the qualification of commercial 3-Amino-2,4-dichloro-6-fluorobenzoic acid.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be executed by a trained chemist in a standard organic chemistry laboratory.

Protocol 1: Identity Confirmation via NMR Spectroscopy

Objective: To confirm the chemical structure of the supplied material.

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. ¹H, ¹³C, and ¹⁹F NMR will provide information on the proton, carbon, and fluorine environments within the molecule, respectively.

Materials:

  • Sample of 3-Amino-2,4-dichloro-6-fluorobenzoic acid

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Analyze the spectra and compare the observed chemical shifts, coupling constants, and integration values with expected values for the structure of 3-Amino-2,4-dichloro-6-fluorobenzoic acid.

Expected Spectral Features:

  • ¹H NMR (DMSO-d₆):

    • A broad singlet corresponding to the carboxylic acid proton (highly deshielded, likely > 10 ppm).

    • A broad singlet for the two amine protons.

    • A doublet for the aromatic proton, showing coupling to the adjacent fluorine atom.

  • ¹⁹F NMR (DMSO-d₆):

    • A doublet corresponding to the single fluorine atom, coupled to the adjacent aromatic proton.

  • ¹³C NMR (DMSO-d₆):

    • Signals for the seven distinct carbon atoms, with characteristic shifts for the carboxylic acid carbon, aromatic carbons attached to halogens, nitrogen, and hydrogen. Carbons attached to fluorine will exhibit C-F coupling.

Protocol 2: Identity Confirmation via Mass Spectrometry

Objective: To determine the molecular weight of the compound.

Rationale: Mass spectrometry provides a precise measurement of the mass-to-charge ratio of ionized molecules, allowing for the confirmation of the molecular formula.

Materials:

  • Sample of 3-Amino-2,4-dichloro-6-fluorobenzoic acid

  • Suitable solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent.

  • Infuse the solution into the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Analyze the spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻).

Expected Result:

  • The molecular weight of C₇H₄Cl₂FNO₂ is 223.01 g/mol . Expect to observe a peak corresponding to this mass (e.g., m/z 224.0 in positive mode or 222.0 in negative mode), with the characteristic isotopic pattern for two chlorine atoms.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the sample and identify any major impurities.

Rationale: HPLC is a robust and widely used technique for separating and quantifying the components of a mixture. A well-developed HPLC method can provide a precise measure of the purity of the main component.

Materials:

  • Sample of 3-Amino-2,4-dichloro-6-fluorobenzoic acid

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a 1:1 mixture of Mobile Phase A and B.

    • Perform serial dilutions to prepare working standards for linearity assessment if quantification of impurities is desired.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (equilibration)

  • Data Analysis:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the sample solution.

    • Integrate the peaks in the chromatogram.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Caption: Workflow for HPLC purity analysis.

Conclusion: An Evidence-Based Approach to Sourcing

While the direct citation of a commercial source for 3-Amino-2,4-dichloro-6-fluorobenzoic acid in peer-reviewed literature remains elusive, this should not be a barrier to its confident use in research. Instead, it underscores the importance of a robust internal quality control process. By implementing the experimental framework outlined in this guide, researchers can independently verify the quality of this critical building block, regardless of the supplier. This self-validating system not only ensures the integrity of your immediate experiments but also contributes to the long-term reproducibility of your research. The choice of a supplier should ultimately be based on a combination of their provided documentation, your own analytical data, and factors such as cost, availability, and customer support.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Technical Guide: Structural Elucidation of 3-Amino-2,4-dichloro-6-fluorobenzoic Acid Degradants

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical directive for analytical scientists and process chemists. It moves beyond basic method descriptions to focus on the strategy of structural elucidation for 3-Amino-2,4-dichloro-6-fluorobenzoic acid (hereafter referred to as 3-ADFA ), a critical intermediate in the synthesis of fourth-generation fluoroquinolones (e.g., Gatifloxacin).

Executive Summary & Strategic Context

3-ADFA is a poly-functionalized benzoic acid derivative. Its stability profile is dictated by three competing reactive centers: the electron-rich aniline moiety, the electron-withdrawing halogenated ring, and the carboxyl group.

In drug development, identifying degradants of this intermediate is critical because polychlorinated anilines (potential degradants) carry significant genotoxic risks. This guide provides an orthogonal analytical workflow to detect, isolate, and characterize these species, prioritizing Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) over non-specific UV detection.

Core Chemical Vulnerabilities
  • Photolytic Dehalogenation: The C-Cl bond, particularly at the para position relative to the amine, is highly susceptible to homolytic cleavage under UV light.

  • Thermal Decarboxylation: The electron-withdrawing halogens destabilize the carboxyl group, facilitating CO₂ loss.

  • Oxidative Instability: The primary amine is prone to oxidation (N-oxide/nitroso formation), especially in solution.

Analytical Decision Matrix (Workflow)

The following decision tree outlines the logical progression from stress testing to definitive structural confirmation.

AnalyticalWorkflow Start Start: Forced Degradation Sample Screen Step 1: UHPLC-PDA Screening (Quantify Loss of Parent) Start->Screen MS_Screen Step 2: UPLC-Q-ToF-MS (Exact Mass & Isotope Pattern) Screen->MS_Screen New Peaks Detected Decision Is Mass Shift Definitive? MS_Screen->Decision NMR_Iso Step 3: Isolation (Prep-LC) & NMR (1H, 13C, 19F for Isomers) Decision->NMR_Iso No (Isomers/Regio-chemistry) Final Final Structural Assignment Decision->Final Yes (Unique Formula) NMR_Iso->Final InSilico In Silico Toxicity Check (Derek/Sarah) Final->InSilico

Caption: Orthogonal workflow for identifying 3-ADFA degradants. Note the critical role of NMR for distinguishing regio-isomers of dehalogenated products.

Comparative Analysis of Detection Methods

To accurately identify degradants, you must select the correct detector based on the degradation mechanism.

FeatureHPLC-UV (PDA) UPLC-Q-ToF-MS 19F-NMR Spectroscopy
Primary Utility Routine Quantitation & PurityStructural ID & Formula ConfirmationRegio-isomer Differentiation
Specificity Low. Co-eluting isomers (e.g., 2-Cl vs 4-Cl loss) often have identical UV spectra.High. Resolves species by

and isotopic abundance.
Definitive. Fluorine shift (

) is highly sensitive to ortho/meta/para changes.
Limit of Detection ~0.05% (w/w)< 0.01% (Trace analysis)~1-5% (Requires isolation)
Critical Limitation Cannot detect non-chromophoric degradants (rare for this molecule).Ion suppression in high salt buffers (e.g., phosphate).Low sensitivity; requires mg-scale sample.
Recommendation Use for Mass Balance calculations.Use for Unknown ID (Gold Standard).Use for Dechlorinated Isomers .

Experimental Protocols: Forced Degradation

Do not simply "cook" the sample. Use these controlled stress conditions designed to target specific functional groups of 3-ADFA.

A. Photolytic Stress (Target: Dechlorination)
  • Rationale: Halogenated anilines are notorious for photolytic instability. The C-Cl bond energy is lower than C-F, making dechlorination the primary pathway.

  • Protocol:

    • Prepare a 1 mg/mL solution of 3-ADFA in Acetonitrile/Water (50:50).

    • Expose to 1.2 million lux hours (visible) and 200 W-hr/m² (UV) in a photostability chamber (ICH Q1B standard).

    • Control: Wrap a duplicate vial in aluminum foil to distinguish thermal effects from light effects.

B. Oxidative Stress (Target: Amine Oxidation)
  • Rationale: The electron-rich amine is susceptible to Radical Oxygen Species (ROS).

  • Protocol:

    • Dissolve 3-ADFA in 0.1 N HCl (to protonate the amine, potentially protecting it) and 0.1 N NaOH (to deprotonate, activating it).

    • Add 3% H₂O₂ and incubate at RT for 24 hours.

    • Quenching: Essential step. Add Sodium Metabisulfite or Catalase before injection to prevent on-column oxidation.

C. Hydrolytic Stress (Target: Halogen Displacement)
  • Rationale: While the carboxyl group is stable, the halogens (activated by the electron-withdrawing carboxyl) can undergo Nucleophilic Aromatic Substitution (

    
    ) at high pH.
    
  • Protocol:

    • Acid: 1N HCl, 60°C, 48 hours.

    • Base: 1N NaOH, 60°C, 48 hours. (Watch for F

      
       OH substitution).
      

Predicted Degradation Products & Mass Spectrometry Data

The following table provides the theoretical exact masses you should screen for in your LC-MS runs.

Parent Molecule: 3-Amino-2,4-dichloro-6-fluorobenzoic acid

  • Formula:

    
    
    
  • Monoisotopic Mass: 222.9603 Da

  • Ionization Mode: ESI Negative (

    
    ) is preferred due to the carboxylic acid.
    
Degradant NameMechanismFormulaMonoisotopic Mass (Neutral)Target


Isotope Pattern (Cl)
DP-1 (Des-carboxy) Decarboxylation

178.9705177.96329:6:1 (M:M+2:M+4)
DP-2 (Des-chloro) Photolysis (Reductive)

189.0000187.99203:1 (M:M+2)
DP-3 (Hydroxy) Hydrolysis (

of F)

220.9646219.95739:6:1
DP-4 (N-Oxide) Oxidation

238.9552237.94799:6:1
Interpretation of Isotope Patterns[1]
  • Parent & DP-1, DP-3, DP-4: Contain two chlorines . Look for the characteristic "9:6:1" intensity ratio for

    
    , 
    
    
    
    , and
    
    
    peaks.
  • DP-2 (Des-chloro): Contains one chlorine . Look for a "3:1" ratio (

    
     vs 
    
    
    
    ). This is the fastest way to confirm dechlorination without high-res MS.

Degradation Pathway Map[2]

The following diagram illustrates the mechanistic pathways leading to the products listed above.

DegradationPathway Parent 3-ADFA (Parent) C7H4Cl2FNO2 DP1 DP-1: Decarboxylated (Aniline derivative) C6H4Cl2FN Parent->DP1 Thermal/Acid (-CO2) DP2 DP-2: Des-chloro (Photolytic Product) C7H5ClFNO2 Parent->DP2 UV Light (-Cl, +H) DP3 DP-3: Hydroxy-analogs (F -> OH substitution) C7H5Cl2NO3 Parent->DP3 Base (NaOH) (SNAr) DP4 DP-4: N-Oxide/Nitro (Oxidative Product) C7H4Cl2FNO3 Parent->DP4 H2O2 (Oxidation)

Caption: Mechanistic degradation map. Photolysis (DP-2) and Decarboxylation (DP-1) are the most probable pathways observed in stability studies.

References

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] Link

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 29-37. Link

  • Tamat, S. R., & Moore, D. E. (1983).[2] "Photolytic decomposition of hydrochlorothiazide." Journal of Pharmaceutical Sciences, 72(2), 180-183. (Demonstrates photolytic dechlorination mechanism in chlorofluoro-systems). Link

  • Zhou, H., et al. (2002). "Impurity analysis and their structure determination of gatifloxacin." Yao Xue Xue Bao, 37(6), 462-4.[3] (Specific reference to Gatifloxacin intermediates). Link

  • Blessy, M., et al. (2014). "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, 4(3), 159-165. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Amino-2,4-dichloro-6-fluorobenzoic Acid

[1][2][3]

Executive Summary & Immediate Action

3-Amino-2,4-dichloro-6-fluorobenzoic acid is a poly-halogenated aromatic intermediate, commonly utilized in the synthesis of fluoroquinolone antibiotics. Its disposal requires strict adherence to halogenated waste protocols .

CRITICAL PROHIBITIONS:

  • NO DRAIN DISPOSAL: Under no circumstances should this compound or its mother liquors enter the municipal water system.

  • NO MIXING WITH NON-HALOGENATED STREAMS: Segregate strictly to prevent the contamination of cheaper, non-halogenated waste streams.

  • NO AUTOCLAVING: Do not autoclave waste containing this compound; thermal decomposition can release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases.

Chemical Profile & Waste Characterization

Understanding the physicochemical properties is the first step to compliant disposal. This compound presents a "double-halogen" challenge (Chlorine and Fluorine), necessitating high-temperature incineration with acid scrubbing capabilities.

PropertyDescriptionDisposal Implication
Chemical Class Halogenated Benzoic Acid DerivativeMust be treated as Halogenated Organic Waste .
Hazards (GHS) Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, eye protection) is sufficient for handling.
Acidity Weak Acid (Benzoic acid moiety)Can react with strong bases; do not mix with cyanide or sulfide wastes.
Thermal Decomposition Releases HF, HCl, NOxIncineration Only at facilities with wet scrubbers.
Solubility Low in water; High in DMSO/MethanolLikely to appear in both solid waste and organic solvent waste streams.

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal procedure, ensure the following PPE is donned. Causal reasoning is provided to justify the selection.

  • Respiratory Protection: N95 or P100 Respirator.

    • Reasoning: As a fine powder, static charge can aerosolize the solid. Inhalation of halogenated aromatics can cause respiratory sensitization.

  • Hand Protection: Double Nitrile Gloves (Minimum 5 mil thickness).

    • Reasoning: Benzoic acid derivatives can permeate thin latex. Double gloving allows for immediate outer-glove removal upon contamination without exposing skin.

  • Eye Protection: Chemical Splash Goggles.

    • Reasoning: Standard safety glasses do not seal against airborne dust or splashes from mother liquors.

  • Body Protection: Lab Coat (Buttoned) + Tyvek Sleeves (Optional).

    • Reasoning: Prevents accumulation of dust on personal clothing, which can track contaminants out of the lab.

Step-by-Step Disposal Workflows

This section details the operational logic for disposing of the compound in various states.

Scenario A: Solid Waste (Pure Compound or Spill Cleanup)
  • Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Apply a hazardous waste label immediately.

    • Must Read: "Hazardous Waste - Solid - Toxic/Irritant."

    • Constituents: "3-Amino-2,4-dichloro-6-fluorobenzoic acid (100%)."

  • Segregation: Place the jar into the Halogenated Solids drum/secondary container.

    • Note: Do not place in "General Trash" or "Biohazard" bags.

Scenario B: Liquid Waste (Mother Liquors/Reaction Solvents)
  • Stream Identification: Determine the primary solvent.

    • If dissolved in DMSO, Methanol, or DCM: Use the Halogenated Organic Solvent stream.

    • If dissolved in Water (e.g., after pH adjustment): Use the Aqueous Waste (Toxic) stream.

  • pH Check: If the waste stream is aqueous, verify pH is between 5 and 9.

    • Action: If highly acidic (pH < 2) due to the benzoic acid nature, neutralize carefully with dilute Sodium Bicarbonate before adding to the waste carboy to prevent container degradation or off-gassing.

  • Pouring: Use a funnel to prevent drips. Wipe the funnel with a Kimwipe, and dispose of the Kimwipe as Solid Hazardous Waste (Scenario A).

Scenario C: HPLC Effluent
  • Segregation: Do not plumb HPLC lines directly to a general drain.

  • Collection: Collect effluent in a dedicated carboy labeled "Halogenated HPLC Waste."

    • Reasoning: Even if the mobile phase is mostly water/acetonitrile, the presence of the fluorinated analyte classifies the entire volume as halogenated waste under strict EPA/RCRA interpretations.

Decision Logic for Waste Stream Selection

The following diagram illustrates the decision-making process to ensure regulatory compliance and safety.

DisposalWorkflowStartWaste Generation:3-Amino-2,4-dichloro-6-fluorobenzoic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, contaminated gloves, wipes)StateCheck->SolidLiquidLiquid Waste(Solutions, HPLC effluent)StateCheck->LiquidBinSolidDISPOSAL BIN:Halogenated SolidsSolid->BinSolidPack in HDPE JarSolventCheckIdentify Solvent BaseLiquid->SolventCheckOrganicOrganic Solvent(DMSO, MeOH, DCM)SolventCheck->Organic>10% OrganicAqueousAqueous Solution(Water, Buffers)SolventCheck->AqueousMostly WaterBinHaloLiqDISPOSAL BIN:Halogenated SolventsOrganic->BinHaloLiqDo NOT mix withNon-HalogenatedNeutralizeCheck pH & Neutralize(if pH < 4 or > 10)Aqueous->NeutralizeBinAqDISPOSAL BIN:Aqueous Waste (Toxic)Neutralize->BinAq

Figure 1: Decision tree for segregating waste streams based on physical state and solvent composition.

Regulatory & Compliance Context (US/EU)

RCRA (USA)

While 3-Amino-2,4-dichloro-6-fluorobenzoic acid is not explicitly listed on the P-List (Acutely Toxic) or U-List (Toxic), it must be characterized by the generator.

  • Characteristic Waste: If the waste stream is flammable (D001) or corrosive (D002), it carries those codes.

  • Halogen Rule: Because it contains Fluorine and Chlorine, it renders any solvent mixture it is dissolved in as "Halogenated."

    • Impact: Halogenated waste incineration is significantly more expensive than non-halogenated because the facility must neutralize the acidic gases (HF, HCl) produced during burning [1].

CLP/REACH (EU)
  • Waste Code (EWC): Typically falls under 07 05 13 * (Solid wastes containing hazardous substances) or 14 06 02 * (Other halogenated solvents and solvent mixtures).

  • Labeling: Ensure the label includes the pictogram for Irritant (GHS07) and Environmentally Damaging (GHS09) if applicable based on concentration.

Spill Management Protocol

In the event of a benchtop spill:

  • Evacuate & Ventilate: If the spill is large (>50g) and dust is airborne, leave the area for 15 minutes to allow dust to settle.

  • PPE: Don double nitrile gloves, goggles, and N95 mask.

  • Dry Clean Up: Do not wet the powder initially (this spreads the contamination). Use a scoop or stiff paper to collect the bulk solid.

  • Wet Wipe: Once bulk solid is removed, clean the surface with a soap/water solution.

    • Note: Avoid using Bleach (Sodium Hypochlorite) as it may react with the amine group or acid functionality to produce hazardous byproducts.

  • Disposal: Place all scoop materials, wipes, and gloves into the Halogenated Solids bin.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[Link]

  • PubChem. (n.d.). Compound Summary: Halogenated Benzoic Acid Derivatives. National Library of Medicine. [Link]

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